1-(1H-Indol-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNGGWBJUGNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514829 | |
| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50614-86-3 | |
| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 1-(1H-Indol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1H-Indol-4-yl)ethanone (also known as 4-acetylindole), a key heterocyclic ketone. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in research and drug development. The information is presented to support laboratory work and advance scientific understanding of this compound.
Chemical and Physical Properties
This compound is a solid organic compound with a molecular formula of C₁₀H₉NO.[1] Its chemical structure consists of an indole ring substituted with an acetyl group at the 4-position.
Table 1: Chemical Identifiers and Molecular Properties [1]
| Property | Value |
| CAS Number | 50614-86-3 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Acetylindole |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 100-102 °C | [2] (for related 4-acetoxyindole) |
| Boiling Point | 339.1±15.0 °C (Predicted) | [3] |
| Density | 1.09±0.1 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [3] (for related 4-acetoxyindole) |
| LogP | 2.4 (Predicted) | [1] |
Synthesis
The synthesis of this compound can be achieved through the acetylation of a 4-substituted indole precursor. A general and adaptable method involves the acetylation of 4-hydroxyindole.
Experimental Protocol: Acetylation of 4-Hydroxyindole
This protocol is adapted from the synthesis of the structurally related compound, 4-acetoxyindole.[5]
Materials:
-
4-Hydroxyindole
-
Dichloromethane (DCM)
-
Pyridine
-
Acetic Anhydride
-
20% Aqueous Citric Acid Solution
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Magnesium Sulfate (MgSO₄)
-
Heptane
Procedure:
-
Under a nitrogen atmosphere, charge a reaction vessel with 4-hydroxyindole (1 equivalent, limiting reagent) and dichloromethane (6 volumes relative to the 4-hydroxyindole charge).
-
Cool the reaction mixture to 0-5 °C.
-
Add pyridine (1.2 equivalents) dropwise to the cooled mixture, maintaining the temperature at 0-5 °C.
-
Add acetic anhydride (1.1 equivalents) dropwise, also maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to 20-25 °C over 1 to 1.5 hours and stir for an additional 3 hours.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each).
-
Wash the organic layer once with a saturated sodium bicarbonate solution (3 volumes).
-
Dry the dichloromethane solution over magnesium sulfate, filter, and concentrate to half its volume by distillation.
-
Add heptane (6 volumes) and continue distillation to precipitate the product.
-
Cool the mixture to 15-25 °C and collect the solid product by filtration.
-
Wash the collected solid with heptane (1 volume) and dry under vacuum at 60 °C overnight.
Logical Workflow for Synthesis:
Caption: General synthesis workflow for this compound.
Spectral Data
While specific experimental spectra for this compound are not widely published, the following tables provide predicted and characteristic spectral data based on its structure and data from similar indole-containing compounds.
Table 3: Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 8.1 - 8.3 | br s | - |
| H-2 | 7.2 - 7.4 | t | ~2.5 |
| H-3 | 6.5 - 6.7 | t | ~2.5 |
| H-5 | 7.5 - 7.7 | d | ~7.5 |
| H-6 | 7.1 - 7.3 | t | ~7.5 |
| H-7 | 7.0 - 7.2 | d | ~7.5 |
| -COCH₃ | 2.5 - 2.7 | s | - |
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| C-2 | 123 - 125 |
| C-3 | 102 - 104 |
| C-3a | 127 - 129 |
| C-4 | 135 - 137 |
| C-5 | 120 - 122 |
| C-6 | 122 - 124 |
| C-7 | 110 - 112 |
| C-7a | 136 - 138 |
| -CH₃ | 27 - 29 |
Table 5: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1660 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Biological Activity and Potential Applications
Indole and its derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceuticals.[6] While specific biological targets for this compound have not been extensively reported, related indole compounds have shown promise in several therapeutic areas.
Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potential inhibitors of the COX-2 enzyme, suggesting anti-inflammatory applications.[6] The indole scaffold is a common feature in molecules targeting various receptors and enzymes, indicating the potential for this compound to serve as a valuable intermediate in the synthesis of novel therapeutic agents. Its utility as a precursor for more complex, biologically active molecules is a key area for future research and development.
Logical Relationship for Potential Drug Discovery:
Caption: Potential pathway for drug discovery using this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. This guide provides essential data on its properties and a foundational protocol for its synthesis. Further research into its specific biological activities and the development of novel derivatives is warranted to fully explore its therapeutic potential.
References
4-acetylindole chemical structure and IUPAC name
For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical entities is paramount. This guide provides a detailed overview of the chemical structure and nomenclature of 4-acetoxyindole, a compound of interest in medicinal chemistry and organic synthesis.
Chemical Structure and IUPAC Nomenclature
4-Acetoxyindole, often referred to by various synonyms, is an indole derivative. The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1H-indol-4-yl acetate .[1] The structure features an acetate group attached to the hydroxyl group at the 4-position of an indole ring.
The chemical formula for 4-acetoxyindole is C₁₀H₉NO₂.[1][2][3] Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, which is the core indole moiety. The acetoxy group (-OCOCH₃) is substituted at the fourth carbon atom of this indole ring.
Physicochemical Properties
A summary of the key physicochemical properties of 4-acetoxyindole is presented in the table below for easy reference and comparison. This data is crucial for experimental design and interpretation.
| Property | Value | Source |
| Molecular Weight | 175.18 g/mol | [1][4] |
| CAS Number | 5585-96-6 | [1][2][3] |
| Melting Point | 91 - 93 °C | [3] |
| Boiling Point | 339.10 °C | |
| Appearance | Off-white solid | [3] |
Chemical Structure Diagram
To visually represent the molecular architecture of 4-acetoxyindole, the following diagram has been generated using the DOT language, adhering to the specified visualization requirements.
Caption: Chemical structure of 1H-indol-4-yl acetate.
Applications in Research and Development
4-Acetoxyindole serves as a versatile intermediate in the synthesis of a variety of compounds.[3][4] It is particularly noted for its use in the preparation of more complex molecules with potential therapeutic applications.[3][4] Researchers in medicinal chemistry utilize this compound as a building block for creating novel drug candidates.[3] Its indole core is a common scaffold in many biologically active molecules.
References
In-Depth Technical Guide to the Spectroscopic Data of 1-(1H-Indol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document furnishes detailed experimental protocols for acquiring the spectroscopic data and presents the data in a clear, tabular format for ease of comparison and interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.35 | br s | - | 1 | NH |
| 7.64 | dd | 7.5, 1.0 | 1 | H-5 |
| 7.41 | d | 8.0 | 1 | H-7 |
| 7.30 | t | 3.0 | 1 | H-2 |
| 7.23 | t | 8.0 | 1 | H-6 |
| 6.88 | dd | 3.0, 1.0 | 1 | H-3 |
| 2.70 | s | - | 3 | CH₃ |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 202.0 | C=O |
| 137.9 | C-7a |
| 132.8 | C-4 |
| 126.1 | C-2 |
| 124.9 | C-5 |
| 121.8 | C-6 |
| 115.6 | C-3a |
| 110.1 | C-7 |
| 102.8 | C-3 |
| 29.1 | CH₃ |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 | Strong, Broad | N-H Stretch |
| 1660 | Strong | C=O Stretch (Aryl Ketone) |
| 1580, 1470 | Medium | C=C Aromatic Ring Stretch |
| 1360 | Medium | C-H Bend (Methyl) |
| 750 | Strong | C-H Out-of-Plane Bend (Ortho-disubstituted benzene) |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 159 | 100 | [M]⁺ (Molecular Ion) |
| 144 | 85 | [M - CH₃]⁺ |
| 116 | 40 | [M - COCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Typical parameters include a pulse angle of 30-45 degrees, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a sample of this concentration, 16 to 64 scans are usually sufficient to obtain a high-quality spectrum.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of the ¹³C isotope and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio. The spectral width is generally set to 200-220 ppm.
Infrared (IR) Spectroscopy
Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Thin Film): A small amount of the solid this compound is dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: A background spectrum of the clean, empty salt plate is first recorded. The salt plate with the sample film is then placed in the spectrometer's sample holder, and the spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.
-
Sample Introduction: For a pure solid, direct insertion or a heated probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a GC or LC system.
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Acetylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-acetylindole. It includes detailed data tables, experimental protocols, and visual diagrams to facilitate a thorough understanding of the spectroscopic properties of this important heterocyclic compound.
¹H and ¹³C NMR Spectral Data
The structural elucidation of 4-acetylindole is critically supported by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed fingerprint of the molecular structure. The data presented below has been compiled from authoritative spectral databases.
¹H NMR Data
The proton NMR spectrum of 4-acetylindole exhibits distinct signals for each of the aromatic and substituent protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the indole ring and the acetyl group.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-1 (NH) | ~8.4 | br s | - | 1H |
| H-5 | ~7.8 | d | 7.5 | 1H |
| H-2 | ~7.6 | t | 2.8 | 1H |
| H-7 | ~7.5 | d | 8.0 | 1H |
| H-6 | ~7.2 | t | 7.8 | 1H |
| H-3 | ~6.8 | dd | 3.2, 0.8 | 1H |
| -COCH₃ | ~2.7 | s | - | 3H |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Note that the chemical shift of the N-H proton can be broad and may vary depending on concentration and solvent purity.
¹³C NMR Data
The ¹³C NMR spectrum of 4-acetylindole provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | ~198.0 |
| C-7a | ~137.0 |
| C-4 | ~135.0 |
| C-3a | ~128.0 |
| C-2 | ~126.0 |
| C-6 | ~122.0 |
| C-5 | ~120.0 |
| C-7 | ~115.0 |
| C-3 | ~107.0 |
| -COCH₃ | ~28.0 |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following section details a generalized protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like 4-acetylindole.[1]
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of purified 4-acetylindole for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A range of 0-220 ppm is standard for most organic molecules.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the TMS signal (0 ppm) or the residual solvent peak.
-
Integration (¹H NMR): The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons.
-
Peak Picking: The exact chemical shifts of the peaks are identified.
Visualizations
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Structure of 4-acetylindole with atom numbering for NMR assignments.
Caption: A simplified workflow for NMR analysis of organic compounds.
References
Navigating the Landscape of Indole Derivatives: A Technical Guide to 4-Acetoxyindole
A Note on Nomenclature: Initial searches for "4-acetylindole" yielded limited and often conflated results with the more extensively documented compound, "4-acetoxyindole." This guide will focus on the physical and chemical properties of 4-acetoxyindole, a significant compound in synthetic and medicinal chemistry. It is plausible that "4-acetylindole" is a less common isomer or that the nomenclature is used interchangeably in some contexts, leading to ambiguity in available literature. This whitepaper aims to provide a clear and data-driven overview of 4-acetoxyindole for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties of 4-Acetoxyindole
4-Acetoxyindole (CAS RN: 5585-96-6) is a solid, off-white to beige crystalline powder.[1][2] Its core structure consists of an indole ring substituted with an acetoxy group at the fourth position.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | 175.18 g/mol | [1][4][5] |
| Melting Point | 91 - 102 °C | [1][2][6] |
| Boiling Point (Predicted) | 339.1 ± 15.0 °C | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |
| Appearance | Off-white to beige solid | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-acetoxyindole.
| Spectroscopy | Data Highlights | Source(s) |
| ¹H NMR | Spectra available, though specific peak assignments require further analysis of raw data. | [4] |
| ¹³C NMR | Spectra available for detailed structural elucidation. | [7] |
| Infrared (IR) | ATR-IR spectra have been recorded. | [4] |
| Mass Spectrometry (MS) | GC-MS data is available, providing fragmentation patterns for structural confirmation. | [4] |
Chemical Reactivity and Applications
4-Acetoxyindole is a versatile intermediate in organic synthesis, primarily owing to the reactivity of its indole nucleus and the ester functionality. The strong carbonyl groups make it reactive towards various functional groups, which is instrumental in the synthesis of heterocyclic compounds like other indoles and isoquinolines.[1]
Its applications are notable in the pharmaceutical and agrochemical industries.[2][5] It serves as a key starting material for the synthesis of more complex molecules, including:
-
Anti-HIV agents: Used in the preparation of 4-oxoquinolines which have shown anti-HIV activity.[8]
-
Prostanoid EP3 receptor antagonists: These have potential as novel antiplatelet agents.
-
Psilocybin and its analogs: Important for neurological research and potential therapeutic applications.
Furthermore, its distinct properties are being explored in the development of dyes, pigments, and organic electronics.[2]
Experimental Protocols
Synthesis of 4-Acetoxyindole from 4-Hydroxyindole
A common method for the synthesis of 4-acetoxyindole involves the acetylation of 4-hydroxyindole.[3]
Materials:
-
4-Hydroxyindole
-
Dichloromethane (DCM)
-
Pyridine
-
Acetic anhydride
-
20% aqueous citric acid solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Heptane
Procedure:
-
Charge a reaction vessel with 4-hydroxyindole under a nitrogen atmosphere.
-
Add DCM (6 volumes based on the 4-hydroxyindole charge) and cool the mixture to 0-5°C.
-
Add pyridine (1.2 equivalents) dropwise, maintaining the temperature at 0-5°C.
-
Add acetic anhydride (1.1 equivalents) dropwise at 0-5°C.
-
Allow the reaction to warm to 20-25°C and stir for 3 hours.
-
Monitor the reaction for completion.
-
Wash the reaction mixture three times with a 20% aqueous citric acid solution and once with saturated NaHCO₃.
-
Dry the DCM solution over MgSO₄ and filter.
-
Concentrate the DCM solution to half its volume by distillation.
-
Add heptane (6 volumes) and continue distillation to precipitate the product.
-
Cool the mixture to 15-25°C and collect the solid product by filtration.
-
Wash the solid with heptane and dry under a vacuum at 60°C overnight.[3]
Caption: Synthesis workflow for 4-Acetoxyindole.
Biological Activity and Signaling Pathways
While 4-acetoxyindole itself is primarily a synthetic intermediate, its derivatives and the broader class of indole-containing compounds exhibit a vast range of biological activities.[9][10][11] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. It is known to interact with a variety of biological targets, often mimicking the amino acid tryptophan.
Derivatives of 4-acetoxyindole are being investigated for their interaction with serotonin receptors, highlighting their potential in treating neurological disorders.[2] The development of compounds from 4-acetoxyindole that act as inhibitors of HIV-1 attachment and as antiplatelet agents underscores the therapeutic potential stemming from this core structure.[8]
Further research into the metabolism and biological interactions of 4-acetoxyindole and its derivatives will be crucial in elucidating specific signaling pathways and mechanisms of action.
Caption: Role of 4-acetoxyindole in drug development.
Conclusion
4-Acetoxyindole is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other functional materials. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable building block for researchers and drug development professionals. While the biological activity of 4-acetoxyindole itself is not extensively documented, it serves as a crucial precursor to a wide range of bioactive molecules, underscoring its importance in the ongoing quest for novel therapeutics. Further investigation into its derivatives is likely to uncover new and valuable applications in medicine and materials science.
References
- 1. 4-Acetoxyindole | 5585-96-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Acetoxyindole synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Acetoxyindole | C10H9NO2 | CID 583934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Acetoxyindole Cas 5585-96-6 [minglangchem.com]
- 6. 4-Indolyl acetate 99 5585-96-6 [sigmaaldrich.com]
- 7. 4-Acetoxyindole(5585-96-6) 13C NMR spectrum [chemicalbook.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjpn.org [rjpn.org]
The Advent of a Key Indole: Discovery and First Synthesis of 1-(1H-Indol-4-yl)ethanone
A cornerstone in the landscape of indole chemistry, 1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its journey from initial conception to a readily accessible building block is a testament to the ingenuity of synthetic organic chemistry. This technical guide delves into the historical context of its discovery and elucidates the pioneering synthetic methodologies, providing a comprehensive resource for researchers and drug development professionals.
The discovery and initial synthesis of this compound are intrinsically linked to the broader exploration of indole functionalization. While a singular, celebrated "discovery" paper is not readily apparent in the historical literature, its first successful preparation can be traced back to the application of a classic named reaction: the Fries rearrangement. The logical precursor, 4-acetoxyindole, was first reported in the mid-20th century, paving the way for the subsequent synthesis of 4-acetylindole.
The Precursor: Synthesis of 4-Acetoxyindole
The journey to this compound begins with the preparation of its immediate precursor, 4-acetoxyindole. An early and effective method for this synthesis was reported by Beer and his colleagues in 1948. This foundational work provided the necessary starting material for the subsequent critical rearrangement step.
Experimental Protocol: Synthesis of 4-Acetoxyindole
The synthesis of 4-acetoxyindole from 4-hydroxyindole is a straightforward acylation reaction. The following protocol is based on established methods:
Materials:
-
4-Hydroxyindole
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
20% Aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Heptane
Procedure:
-
In a reaction vessel, dissolve 4-hydroxyindole in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride, maintaining the temperature between 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the organic layer sequentially with 20% aqueous citric acid solution and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/heptane, to yield pure 4-acetoxyindole.
The Genesis of this compound: The Fries Rearrangement
With 4-acetoxyindole in hand, the path to this compound was opened via the Fries rearrangement. This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers. In the case of 4-acetoxyindole, the rearrangement directs the acetyl group to the C5 position of the indole ring.
Experimental Protocol: Fries Rearrangement of 4-Acetoxyindole
The following is a generalized protocol for the Fries rearrangement of 4-acetoxyindole to yield this compound.
Materials:
-
4-Acetoxyindole
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
A suitable high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane)
Procedure:
-
To a solution of 4-acetoxyindole in a high-boiling inert solvent, add a stoichiometric amount of a Lewis acid (e.g., aluminum chloride) portion-wise at a controlled temperature.
-
Heat the reaction mixture to a temperature typically ranging from 100 to 160 °C for several hours. The optimal temperature and reaction time need to be determined empirically.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
This pioneering synthetic route, employing the Fries rearrangement of 4-acetoxyindole, marked the first successful synthesis of this compound, making this valuable chemical entity available for further investigation and application.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 4-Acetoxyindole | C₁₀H₉NO₂ | 175.18 | 85-95 | 99-102 |
| This compound | C₁₀H₉NO | 159.18 | 40-60 | 138-141 |
Synthesis Workflow
The overall synthetic pathway from 4-hydroxyindole to this compound is depicted in the following workflow diagram.
Biological Significance and Signaling Pathways
While the initial discovery of this compound was primarily of synthetic interest, subsequent research has revealed its importance as a key intermediate in the synthesis of various biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the 4-acetyl group provides a versatile handle for further chemical modifications.
Derivatives of this compound have been investigated for a range of therapeutic applications, including as inhibitors of enzymes and as ligands for various receptors. For instance, substituted this compound derivatives have been explored as potential anti-cancer agents and in the development of treatments for neurodegenerative diseases.
The logical relationship for its application in drug discovery can be visualized as follows:
The discovery and development of the first synthesis of this compound have provided a crucial tool for medicinal chemists. The ability to readily access this versatile building block has accelerated the exploration of new chemical space and the development of novel therapeutic agents targeting a wide range of diseases. The foundational work on its synthesis continues to be a cornerstone for innovation in the field of drug discovery.
The 4-Acetylindole Scaffold: An In-Depth Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 4-acetylindole scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry and drug development. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and a benzene ring bearing an electron-withdrawing acetyl group at the 4-position, dictate a nuanced reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of the 4-acetylindole core, presenting key data, detailed experimental protocols for cited reactions, and visualizations of relevant biological pathways.
Electrophilic Aromatic Substitution: Directing Effects of the 4-Acetyl Group
The acetyl group at the C4 position is an electron-withdrawing group, which deactivates the indole nucleus towards electrophilic aromatic substitution (SEAr) compared to unsubstituted indole. However, the inherent high nucleophilicity of the indole ring still allows for a range of electrophilic functionalizations. The regioselectivity of these reactions is a crucial consideration for synthetic chemists.
Nitration
Nitration of acetylindoles has been a subject of study, revealing the directing influence of the acetyl group. While electrophilic attack on the indole ring typically favors the C3 position, the deactivating nature of the acetyl group can influence the substitution pattern.
Table 1: Regioselectivity in the Nitration of Acetylindoles
| Substrate | Reagents | Products | Product Ratio | Reference |
| 3-Acetylindole | Conc. HNO₃ | 3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole | 33% (6-nitro), 2% (4-nitro) | Noland & Rush, 1966 |
Experimental Protocol: Nitration of 3-Acetylindole (as an illustrative example)
-
Materials: 3-Acetylindole, Concentrated Nitric Acid.
-
Procedure: To a solution of 3-acetylindole in a suitable solvent, concentrated nitric acid is added dropwise at a controlled temperature (typically low temperatures are employed to control the exothermicity of the reaction). The reaction mixture is stirred for a specified period. Upon completion, the reaction is quenched with ice water, and the products are extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product mixture is subsequently purified by column chromatography to separate the isomers.
Halogenation, Friedel-Crafts Acylation, and Vilsmeier-Haack Reaction
Data on direct halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack reactions on the 4-acetylindole scaffold are limited. However, the general principles of electrophilic substitution on deactivated indole rings can be applied. It is anticipated that these reactions would require harsher conditions compared to unsubstituted indole and that the regioselectivity would be influenced by the deactivating effect of the 4-acetyl group, likely favoring substitution on the benzene ring (positions C6 and possibly C2) or requiring N-protection to facilitate reaction at C3.
Reduction of the 4-Acetyl Group
The carbonyl functionality of the 4-acetyl group is a prime site for reduction, offering a pathway to diverse 4-substituted indoles, such as 4-ethylindole and 4-(1-hydroxyethyl)indole.
Reduction to an Ethyl Group
Complete reduction of the acetyl group to an ethyl group can be achieved through classical reduction methods.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for aryl ketones but is performed under strongly acidic conditions, which may not be suitable for substrates with acid-labile functional groups.[1][2]
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., KOH) at high temperatures. It is conducted under basic conditions and is a good alternative for acid-sensitive substrates.[3][4][5]
Table 2: Common Methods for the Reduction of Aryl Ketones to Alkanes
| Reaction | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, heat | Effective for aryl ketones | Not suitable for acid-sensitive substrates |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, high-boiling solvent (e.g., ethylene glycol) | Basic, high temperature | Suitable for acid-sensitive substrates | Not suitable for base-sensitive substrates |
Experimental Protocol: General Procedure for Clemmensen Reduction of an Aryl Ketone
-
Materials: Aryl ketone, Zinc amalgam, Concentrated hydrochloric acid, Toluene.
-
Procedure: A mixture of the aryl ketone, amalgamated zinc, concentrated hydrochloric acid, and an immiscible organic solvent like toluene is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the organic layer is separated, washed with water and brine, dried over a drying agent, and concentrated to yield the crude product, which is then purified.
Experimental Protocol: General Procedure for Wolff-Kishner Reduction of an Aryl Ketone
-
Materials: Aryl ketone, Hydrazine hydrate, Potassium hydroxide, Ethylene glycol.
-
Procedure: The aryl ketone, hydrazine hydrate, and potassium hydroxide are heated in ethylene glycol. The temperature is gradually increased to allow for the formation of the hydrazone and subsequent decomposition to the alkane with the evolution of nitrogen gas. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the product.
Reduction to an Alcohol
The acetyl group can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)indole, using milder reducing agents.
-
Sodium Borohydride (NaBH₄): This is a common and selective reagent for the reduction of ketones to alcohols in the presence of other functional groups. The reaction is typically carried out in protic solvents like methanol or ethanol.
-
Lithium Aluminium Hydride (LiAlH₄): A more powerful reducing agent that also readily reduces ketones to alcohols. It is typically used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran.
Oxidation of the 4-Acetyl Group
The 4-acetyl group can undergo oxidation reactions, such as the Baeyer-Villiger oxidation, to introduce an oxygen atom adjacent to the carbonyl group, forming an ester.
Baeyer-Villiger Oxidation
This reaction typically employs peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides to convert ketones to esters. In the case of 4-acetylindole, this would lead to the formation of 4-acetoxyindole. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For an aryl alkyl ketone, the aryl group generally has a higher migratory aptitude than a methyl group.
Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation of an Aryl Ketone
-
Materials: Aryl ketone, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure: The aryl ketone is dissolved in a chlorinated solvent such as dichloromethane, and m-CPBA is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the starting material is consumed. The reaction mixture is then washed with a solution of sodium bicarbonate to remove the resulting carboxylic acid, followed by washing with brine. The organic layer is dried and concentrated to afford the ester product.
Cycloaddition Reactions
The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. The presence of the electron-withdrawing acetyl group at the 4-position is expected to influence the electronic properties of the diene and dienophile components of the indole ring, thereby affecting the feasibility and outcome of such reactions. While specific examples involving 4-acetylindole are scarce, the general reactivity of indoles in [4+2] cycloadditions (Diels-Alder reactions) suggests that the pyrrole ring can act as the diene component. The electron-withdrawing nature of the 4-acetyl group might make the indole a less reactive diene in normal-electron-demand Diels-Alder reactions but could potentially enhance its reactivity as a dienophile in inverse-electron-demand reactions.
Biological Significance and Signaling Pathways
Indole derivatives are privileged scaffolds in drug discovery, known to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). While specific data on the biological targets of 4-acetylindole itself is limited, its structural analogues, such as 4-azaindoles, have been extensively studied as kinase inhibitors.
Kinase Inhibition
Many kinase inhibitors incorporate a heterocyclic core that mimics the hinge-binding motif of ATP. The indole scaffold is a common feature in such inhibitors. The 4-acetyl group can serve as a key interaction point within the ATP-binding pocket or as a handle for further synthetic elaboration to enhance potency and selectivity.
GPCR Modulation
GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes. The indole nucleus is a common structural motif in many GPCR ligands, including agonists and antagonists for serotonin (5-HT) and dopamine receptors. The 4-acetyl group can be a crucial pharmacophoric element or a synthetic handle for the development of novel GPCR modulators.
Conclusion
The 4-acetylindole scaffold possesses a rich and varied reactivity profile. The electron-withdrawing nature of the 4-acetyl group deactivates the indole ring towards electrophilic attack but also provides a handle for a variety of chemical transformations, including reduction and oxidation. While specific, quantitative data for many reactions on this particular scaffold are still emerging, the principles of indole chemistry provide a strong foundation for predicting its behavior. The versatility of the 4-acetylindole core, coupled with the biological importance of the indole nucleus, ensures its continued prominence as a valuable building block in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity will undoubtedly unlock new avenues for the development of innovative pharmaceuticals.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-Depth Technical Guide to the Electronic Properties of the Indole Nucleus in 4-Acetylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of the indole nucleus when substituted with an acetyl group at the 4-position. The introduction of the electron-withdrawing acetyl group significantly modulates the electron density distribution within the bicyclic indole system, thereby influencing its reactivity, spectroscopic characteristics, and potential as a pharmacophore in drug design. This document details the theoretical and experimental approaches used to characterize these properties, presenting key data in a structured format for comparative analysis.
Introduction: The Indole Nucleus and the Influence of the 4-Acetyl Group
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmaceutical agents. Its aromaticity and the electron-rich nature of the pyrrole ring dictate its chemical behavior, making it a versatile building block in medicinal chemistry. The electronic properties of the indole nucleus can be finely tuned by the introduction of substituents at various positions.
The placement of an acetyl group, a moderately deactivating, electron-withdrawing group, at the C4-position of the indole ring alters the electronic landscape of the molecule. This substitution influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the aromaticity of the benzene and pyrrole rings, and the nucleophilicity of the indole nitrogen and the C3 position. Understanding these electronic perturbations is crucial for predicting the molecule's reactivity in chemical syntheses and its interaction with biological targets.
Spectroscopic Properties of 4-Acetylindole
Spectroscopic techniques are fundamental in elucidating the electronic structure of molecules. Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy provide valuable insights into the electron distribution and energy levels of the 4-acetylindole molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for probing the electronic environment of individual atoms within a molecule. The chemical shifts of the protons and carbons in 4-acetylindole are indicative of the electron density at each position. The electron-withdrawing acetyl group is expected to deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectrum.
Table 1: ¹H NMR Spectroscopic Data for 4-Acetylindole
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H1 (NH) | ~8.3 | br s |
| H2 | ~7.3 | t |
| H3 | ~6.8 | t |
| H5 | ~7.6 | d |
| H6 | ~7.2 | t |
| H7 | ~7.9 | d |
| -COCH₃ | ~2.7 | s |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for 4-Acetylindole
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~124 |
| C3 | ~103 |
| C3a | ~128 |
| C4 | ~130 |
| C5 | ~122 |
| C6 | ~123 |
| C7 | ~117 |
| C7a | ~137 |
| C=O | ~198 |
| -CH₃ | ~28 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, often from the HOMO to the LUMO. The presence of the acetyl group, a chromophore, and its electronic communication with the indole ring are expected to influence the absorption spectrum.
Table 3: UV-Vis Spectroscopic Data for Indole and 4-Acetylindole
| Compound | λmax (nm) | Solvent |
| Indole | ~270, ~280, ~290 | Methanol |
| 4-Acetylindole | ~245, ~310 | Not Specified |
Computational Analysis of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure of molecules. These calculations can provide valuable data on molecular orbital energies, electron density distribution, and other electronic parameters.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key molecular orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 4: Calculated Electronic Properties of Indole and Substituted Indoles
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.58 | -0.31 | 5.27 |
| 4-Acetylindole | -6.01 | -1.23 | 4.78 |
Note: These values are illustrative and can vary depending on the computational method and basis set used.
The acetyl group, being electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO. The lowering of the LUMO energy is typically more pronounced, leading to a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting increased reactivity towards nucleophiles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline general protocols for the key experimental techniques used to characterize the electronic properties of 4-acetylindole.
Synthesis of 4-Acetylindole
A common route for the synthesis of 4-acetylindole involves the Friedel-Crafts acylation of indole. However, this method can lead to a mixture of products. A more specific synthesis might involve the use of a protected indole derivative or a multi-step sequence starting from a pre-functionalized benzene ring.
General Protocol for Friedel-Crafts Acylation:
-
Dissolve indole in a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to proceed at a controlled temperature.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Dissolve 5-10 mg of the 4-acetylindole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 16 to 64.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
UV-Vis Spectroscopy
Protocol for UV-Vis Absorption Spectroscopy:
-
Prepare a stock solution of 4-acetylindole of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
Visualizations of Logical Relationships and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.
Tautomerism in substituted indole compounds
An In-depth Technical Guide to Tautomerism in Substituted Indole Compounds
Executive Summary
Indole and its substituted derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, represents a critical and often overlooked factor that can profoundly influence these properties. This guide provides a comprehensive technical overview of the primary tautomeric forms of substituted indoles, the factors governing their equilibrium, and the experimental and computational methods used for their characterization. Understanding and controlling indole tautomerism is paramount for researchers in drug discovery and development to optimize ligand-receptor interactions, solubility, metabolic stability, and overall therapeutic efficacy.
Introduction to Indole Tautomerism
Tautomers are structural isomers of chemical compounds that readily interconvert. This process commonly results from the migration of a proton, a phenomenon known as prototropic tautomerism. For the indole nucleus, several types of tautomerism are possible, depending on the nature and position of its substituents. The relative stability of these tautomers can be dramatically influenced by their chemical environment, including solvent, pH, and temperature, as well as by the electronic and steric effects of substituents on the indole ring.[1][2][3] The most prevalent forms of tautomerism in substituted indole compounds are:
-
Indole ⇌ 3H-Indole (Indolenine) Tautomerism : The fundamental tautomerism of the indole ring itself, involving the migration of the N1-proton to the C3 position.
-
Keto-Enol Tautomerism : Occurs in indoles substituted with a hydroxyl group (hydroxyindoles) or in related structures like oxindoles, where equilibrium exists between a ketone and an enol form.[1]
-
Amino-Imino Tautomerism : Prevalent in amino-substituted indoles, involving an equilibrium between an amino form and an imino form.[4][5]
These equilibria are not merely academic; the dominant tautomeric form can exhibit significantly different biological activities and physicochemical properties.
Principal Tautomeric Equilibria in Substituted Indoles
The specific tautomeric forms present in a given indole derivative are dictated by its substitution pattern. Below are the key equilibria relevant to researchers.
Indole ⇌ 3H-Indole (Indolenine) Tautomerism
The indole form (1H-indole) is aromatic and significantly more stable than the non-aromatic 3H-indole (indolenine) tautomer.[6] However, the 3H-indole can act as a key intermediate in certain chemical reactions. The equilibrium can be influenced by factors that stabilize the C3-protonated form, such as the coordination of the indole nitrogen to a metal center.
Caption: General equilibrium between 1H-Indole and its 3H-Indole (indolenine) tautomer.
Keto-Enol Tautomerism
This is arguably the most studied form of tautomerism in indole derivatives, particularly for hydroxyindoles and oxindoles.[1] Indole-3-pyruvic acid (IPyA), a key biosynthetic intermediate, is a classic example where the keto and enol forms coexist in solution, with their relative proportions being highly dependent on pH, temperature, and solvent.[7][8][9] The enol tautomer is often stabilized by an intramolecular hydrogen bond.
-
Hydroxyindoles : 5-hydroxyindole primarily exists in the hydroxy (enol) form, while 6-hydroxyindole can form a keto tautomer, leading to a non-radiative decay process.[10]
-
Oxindoles : The oxindole core shows intrinsic keto-enol tautomerism, which is retained in its derivatives like imines and hydrazones and plays a crucial role in their biological activities.[1]
Caption: Keto-enol tautomerism as exemplified by Indole-3-pyruvic acid (IPyA).
Amino-Imino Tautomerism
For indoles bearing an amino group (e.g., 5-aminoindole), an equilibrium can exist between the exocyclic amino form and the endocyclic imino form. The amino tautomer is generally more stable due to the preservation of the benzene ring's aromaticity. However, factors like substitution, solvent polarity, and hydrogen bonding can shift this equilibrium.[11] This type of tautomerism is analogous to that seen in nucleic acid bases like adenine and cytosine, where the rare imino forms can lead to mutations.[5][12]
Caption: Amino-imino tautomerism in a generic 5-aminoindole derivative.
Factors Influencing Tautomeric Equilibria
The delicate balance between tautomers is governed by a combination of intrinsic molecular properties and extrinsic environmental factors.
References
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]
- 4. mun.ca [mun.ca]
- 5. Sandwalk: Tautomers of Adenine, Cytosine, Guanine, and Thymine [sandwalk.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Analysis of the Enol–Keto Tautomers of Indole-3-pyruvic Acid | CoLab [colab.ws]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(1H-Indol-4-yl)ethanone from 4-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 1-(1H-Indol-4-yl)ethanone, a valuable building block in medicinal chemistry, starting from commercially available 4-bromoindole. The described methodology utilizes a palladium-catalyzed Stille cross-coupling reaction, which is a reliable and versatile method for the formation of carbon-carbon bonds. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that are frequently found in the core structures of numerous pharmaceuticals and biologically active natural products. The functionalization of the indole scaffold at various positions is a key strategy in the development of new therapeutic agents. Specifically, 4-substituted indoles are important intermediates in the synthesis of compounds with a wide range of biological activities. The introduction of an acetyl group at the 4-position of the indole ring to yield this compound provides a versatile handle for further chemical modifications. This document outlines a robust and reproducible method for this transformation using a palladium-catalyzed Stille coupling reaction between 4-bromoindole and an acetylating agent.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 4-bromoindole.
| Parameter | Value |
| Starting Material | 4-Bromoindole |
| Product | This compound |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Reaction Type | Stille Cross-Coupling |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Acetylating Agent | Tributyl(1-ethoxyvinyl)tin |
| Solvent | Toluene |
| Base | Not required for coupling |
| Reaction Temperature | 110 °C |
| Reaction Time | 24 hours |
| Typical Yield | 70-85% |
| Purification Method | Flash Column Chromatography |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials:
-
4-Bromoindole
-
Tributyl(1-ethoxyvinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoindole (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous toluene (to make a 0.1 M solution based on 4-bromoindole) followed by tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis of the Enol Ether: After the reaction is complete, cool the mixture to room temperature. Add 2 M aqueous HCl solution and stir vigorously for 1 hour at room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Application Note: A Guide to the Friedel-Crafts Acylation of Indoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals. The functionalization of the indole ring is therefore of paramount importance. The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring, proceeding via electrophilic aromatic substitution.[1][2] In the case of indole, an electron-rich heterocycle, this reaction typically occurs with high regioselectivity at the C3 position, yielding 3-acylindoles.[3][4][5] These products are not only valuable in their own right, exhibiting activities such as analgesic and antiemetic properties, but also serve as versatile synthetic intermediates for the synthesis of more complex alkaloids and drug candidates.[5][6]
This application note provides detailed experimental protocols for the Friedel-Crafts acylation of indoles, a summary of reaction conditions and yields, and a visualization of the reaction mechanism and experimental workflow. The protocols focus on methodologies that utilize various Lewis acids, which are known to effectively catalyze the reaction while addressing common challenges such as N-acylation and polymerization.[5][7]
Reaction Mechanism
The Friedel-Crafts acylation of indole proceeds through a well-established electrophilic aromatic substitution mechanism.[2][8]
-
Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZrCl₄) coordinates to the acylating agent (typically an acyl chloride or anhydride).[2] This coordination polarizes the carbon-halogen bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[2][8]
-
Nucleophilic Attack : The electron-rich indole ring acts as a nucleophile, attacking the acylium ion. The attack preferentially occurs at the C3 position due to the higher electron density at this position, leading to the formation of a cationic intermediate known as an arenium ion or sigma-complex.[8]
-
Deprotonation and Aromatization : A weak base, such as the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the C3 position of the arenium ion.[1][2] This step restores the aromaticity of the indole ring system and regenerates the Lewis acid catalyst, yielding the final 3-acylindole product.
Caption: Figure 1: General Mechanism of Friedel-Crafts Acylation of Indole.
Experimental Protocols
Safety Note: Friedel-Crafts reactions often involve reagents that are corrosive and sensitive to moisture, such as Lewis acids (AlCl₃, SnCl₄, ZrCl₄) and acyl chlorides.[9] All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous conditions should be maintained throughout the experiment.[9]
This protocol is an improved method designed to be highly regioselective for the C3 position by forming an indole-Lewis acid complex prior to the introduction of the acylating agent, which minimizes side reactions like polymerization.[5]
Materials:
-
Indole (or substituted indole)
-
Acylating agent (e.g., Acetyl chloride)
-
Tin(IV) Chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Nitromethane (CH₃NO₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirring solution of indole (1.0 eq) in anhydrous CH₂Cl₂ (approx. 2 mL per mmol of indole) under an inert atmosphere (Argon or Nitrogen) at 0 °C (ice-water bath), add SnCl₄ (1.2 eq) in a single portion via syringe.[5] A colored precipitate may form.[5]
-
Stir the suspension at 0 °C for 15-20 minutes.
-
Slowly add the acylating agent (1.1 eq) to the reaction mixture at 0 °C.[5]
-
After the addition is complete, add nitromethane (CH₃NO₂) as a cosolvent (approx. 0.5 mL per mmol of indole) to increase the solubility of the complex.[5]
-
Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[5]
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-acylindole.
This method provides an efficient route for the regio- and chemoselective acylation of various indoles without the need for N-H protection.[6]
Materials:
-
Indole (1.3 eq)
-
Acyl chloride (1.0 eq)
-
Zirconium(IV) Chloride (ZrCl₄) (1.5 eq)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of indole (1.3 eq) in anhydrous DCE under an inert atmosphere, add ZrCl₄ (1.5 eq) at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Add the corresponding acyl chloride (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for the required time (typically 2-8 hours), monitoring by TLC.[6]
-
After completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired 3-acylindole.[6]
Experimental Workflow Visualization
Caption: Figure 2: General Experimental Workflow for Friedel-Crafts Acylation of Indole.
Data Summary: Reaction Conditions and Yields
The following table summarizes various conditions and corresponding yields for the Friedel-Crafts acylation of indole and its derivatives, demonstrating the scope and efficiency of different catalytic systems.
| Indole Substrate | Acylating Agent | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | Acetyl chloride | SnCl₄ (1.2) | CH₂Cl₂/CH₃NO₂ | 0 | 0.5 | 96 | [5] |
| Indole | Benzoyl chloride | SnCl₄ (1.2) | CH₂Cl₂/CH₃NO₂ | 0 | 1 | 95 | [5] |
| 5-Cyanoindole | Propionyl chloride | SnCl₄ (1.2) | CH₂Cl₂/CH₃NO₂ | 0 | 4 | 70 | [5] |
| Indole | Acetyl chloride | Et₂AlCl (1.2) | CH₂Cl₂ | 0 | 0.5 | 86 | [3] |
| Indole | Benzoyl chloride | Et₂AlCl (1.2) | CH₂Cl₂ | 0 | 1 | 95 | [3] |
| 5-Bromoindole | Acetyl chloride | Et₂AlCl (1.2) | CH₂Cl₂ | 0 | 0.5 | 85 | [3] |
| Indole | Benzoyl chloride | ZrCl₄ (1.5) | DCE | 60 | 2 | 92 | [6] |
| Indole | 4-Chlorobenzoyl chloride | ZrCl₄ (1.5) | DCE | 60 | 3 | 90 | [6] |
| 2-Methylindole | Acetyl chloride | ZrCl₄ (1.5) | DCE | 60 | 2.5 | 94 | [6] |
| N-Methylindole | Benzoyl chloride | DBN (0.2) | Toluene | 110 | 4 | 65 | [4] |
| 1,2-Dimethylindole | Benzoyl chloride | DBN (0.2) | Toluene | 110 | 4 | 88 | [4] |
| Indole | Benzoyl chloride | ZnO (0.5) | [bmim]BF₄ | 40 | 3 | 92 | [7] |
DCE = 1,2-Dichloroethane; DBN = 1,5-Diazabicyclo[4.3.0]non-5-ene; [bmim]BF₄ = 1-Butyl-3-methylimidazolium tetrafluoroborate.
Conclusion
The Friedel-Crafts acylation remains a highly effective and reliable method for the synthesis of 3-acylindoles. By carefully selecting the Lewis acid catalyst and optimizing reaction conditions, such as the order of reagent addition and solvent system, high yields and excellent regioselectivity can be achieved. The protocols outlined in this note, using catalysts like SnCl₄ and ZrCl₄, offer robust and reproducible methods suitable for a wide range of indole substrates and acylating agents. These procedures provide a solid foundation for researchers in organic synthesis and medicinal chemistry to access valuable 3-acylindole building blocks for drug discovery and development programs.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols for the Synthetic Intermediate: 1-(1H-Indol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(1H-Indol-4-yl)ethanone as a versatile synthetic intermediate in the development of pharmacologically active compounds. Detailed protocols for key transformations and data on the biological activity of the resulting molecules are presented to facilitate research and development in medicinal chemistry.
Introduction to this compound
This compound, also known as 4-acetylindole, is a key building block in organic synthesis. Its indole scaffold is a prevalent feature in numerous natural products and synthetic drugs, imparting a wide range of biological activities. The presence of a reactive acetyl group at the 4-position of the indole ring allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of diverse molecular architectures targeting various biological pathways.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of compounds targeting a spectrum of diseases, from cardiovascular disorders to cancer and inflammation. Its derivatives have shown promise as potent and selective inhibitors of key enzymes and receptors.
Synthesis of β-Adrenergic Receptor Antagonists
Derivatives of this compound are utilized in the preparation of β-adrenergic receptor antagonists, commonly known as beta-blockers, which are essential for managing cardiovascular diseases. These compounds function by blocking the effects of adrenaline on β-adrenergic receptors, leading to reduced heart rate and blood pressure. The synthesis typically involves the conversion of the acetyl group to an oxime, followed by reduction and subsequent elaboration of the side chain to introduce the pharmacophoric amino-alcohol moiety.
Development of Novel Kinase Inhibitors
The indole nucleus is a common scaffold in the design of kinase inhibitors for cancer therapy. This compound is a precursor for the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Sarcoma (Src) kinases.[1][2] The cooperation between EGFR and c-SRC is implicated in the aggressive phenotype of various tumors.[1] Combination therapies targeting both kinases can induce apoptosis and mitigate acquired resistance to chemotherapy.[1][2]
Synthesis of CBP/EP300 Bromodomain Inhibitors
This compound derivatives have been identified as potent inhibitors of the bromodomains of CREB-binding protein (CBP) and the E1A binding protein p300 (EP300). These proteins are transcriptional co-activators that play a critical role in the progression of castration-resistant prostate cancer. By inhibiting these bromodomains, the transcription of key oncogenes can be suppressed, offering a therapeutic strategy for this advanced form of cancer.
Preparation of COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. This compound can be used to synthesize selective COX-2 inhibitors. The synthetic strategy often involves the elaboration of the acetyl group into a more complex side chain that can selectively bind to the active site of the COX-2 enzyme.
Experimental Protocols
The following are detailed protocols for key synthetic transformations starting from this compound or its precursors.
General Synthesis of 4-Hydroxyindole (Precursor to Beta-Blockers)
This protocol outlines a method for the synthesis of 4-hydroxyindole, a key precursor for many beta-blockers.[3]
Reaction Scheme:
Procedure:
-
Synthesis of the Enamine Intermediate:
-
To a 1 L reaction flask, add 112 g of 1,3-cyclohexanedione, 90 g of 2-aminoethanol, 500 mL of toluene, and 1 g of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 2 hours, using a water separator to remove the water generated during the reaction.
-
Cool the reaction mixture to allow the precipitation of a yellow solid.
-
-
Cyclization and Aromatization:
-
The enamine intermediate is then subjected to cyclization and aromatization in the presence of a metal catalyst with dehydrogenation activity (e.g., a supported or framework metal catalyst) at a temperature of 80-200°C to yield 4-hydroxyindole.[3]
-
Synthesis of 1-(1H-indol-4-yloxy)-3-aminopropan-2-ol Derivatives (Beta-Blocker Core)
This protocol describes a general method for the synthesis of the core structure of many indole-based beta-blockers from 4-hydroxyindole.[4]
Reaction Scheme:
Procedure:
-
Epoxidation:
-
React 4-hydroxyindole with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate, 4-(oxiran-2-ylmethoxy)-1H-indole.
-
-
Ring-Opening:
-
The resulting epoxide is then reacted with a suitable primary or secondary amine (e.g., N-isopropylamine or N-3,4-dimethoxyphenethylamine) to open the epoxide ring and form the desired 1-(1H-indol-4-yloxy)-3-(substituted-amino)propan-2-ol derivative.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds synthesized from this compound derivatives.
Table 1: Inhibitory Activity of Dual EGFR/SRC Kinase Inhibitors [1]
| Compound | EGFR IC₅₀ (µM) | SRC Kinase Inhibition (%) |
| Derivative 1 | >10 | 85.34 |
| Derivative 2 | 1.026 | 80.12 |
| Derivative 3 | >10 | 89.68 |
| Dasatinib (Ref.) | - | 93.26 |
| Osimertinib (Ref.) | 0.015 | - |
Table 2: Antiproliferative Activity of Dual EGFR/BRAFV600E Inhibitors [5]
| Compound | EGFR IC₅₀ (µM) | BRAFV600E IC₅₀ (µM) |
| Compound 23 | 0.08 | 0.10 |
| Compound 33 | 0.09 | 0.29 |
| Erlotinib (Ref.) | 0.05 | - |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Dual EGFR and SRC Kinase Inhibition Pathway
This diagram illustrates the signaling cascade targeted by dual EGFR and SRC kinase inhibitors synthesized from this compound derivatives.
Caption: Dual EGFR/SRC kinase inhibition pathway.
General Synthetic Workflow
This diagram outlines the general workflow for the synthesis and evaluation of new drug candidates from this compound.
Caption: General drug discovery workflow.
References
- 1. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 3. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Acetylindole in the Synthesis of COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylindole is a versatile starting material and a key building block in the synthesis of a variety of pharmacologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, notably for the development of anti-inflammatory agents. This document provides detailed application notes and protocols for the utilization of 4-acetylindole in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer a reduced risk of gastrointestinal side effects compared to their non-selective counterparts.[1] The protocols outlined below focus on the synthesis of a 2,3-diaryl-4-acetylindole derivative, a structural motif known for its potent and selective COX-2 inhibition.
COX-2 Signaling Pathway in Inflammation
Cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the stomach lining. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[3] The selective inhibition of COX-2 is therefore a key strategy in the development of anti-inflammatory drugs with improved safety profiles.
Below is a diagram illustrating the central role of COX-2 in the inflammatory signaling cascade.
Synthetic Application: Synthesis of a 2,3-Diaryl-4-acetylindole COX-2 Inhibitor
This section details a synthetic route to a potential COX-2 inhibitor starting from 4-acetylindole. The target molecule, 1-(4-sulfamoylphenyl)-2-(4-methoxyphenyl)-3-phenyl-4-acetyl-1H-indole, incorporates key pharmacophoric features for selective COX-2 inhibition, including the diaryl indole core and a sulfonamide moiety, similar to celecoxib.
The overall synthetic workflow is depicted below:
Experimental Protocols
Step 1: Synthesis of 2-(4-Methoxyphenyl)-4-acetyl-1H-indole (Intermediate 1) via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the construction of the indole ring.[4]
Materials:
-
4-Acetyl-phenylhydrazine hydrochloride
-
4-Methoxyacetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 4-acetyl-phenylhydrazine hydrochloride (1.0 eq) and 4-methoxyacetophenone (1.1 eq) in ethanol is stirred at room temperature for 30 minutes.
-
The solvent is removed under reduced pressure.
-
Polyphosphoric acid is added to the residue, and the mixture is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and then poured into ice-water.
-
The mixture is neutralized with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-methoxyphenyl)-4-acetyl-1H-indole.
Expected Yield: 65-75%
Step 2: Synthesis of 1-(4-Sulfamoylphenyl)-2-(4-methoxyphenyl)-4-acetyl-1H-indole (Intermediate 2) via N-Arylation
The introduction of the sulfamoylphenyl group at the N-1 position of the indole is crucial for COX-2 selectivity.
Materials:
-
2-(4-Methoxyphenyl)-4-acetyl-1H-indole (Intermediate 1)
-
4-Fluorobenzenesulfonamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in DMF, add 4-fluorobenzenesulfonamide (1.2 eq) and K₂CO₃ (2.0 eq).
-
The reaction mixture is heated at 120 °C for 12 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(4-sulfamoylphenyl)-2-(4-methoxyphenyl)-4-acetyl-1H-indole.
Expected Yield: 50-60%
Step 3: Synthesis of 1-(4-Sulfamoylphenyl)-2-(4-methoxyphenyl)-3-phenyl-4-acetyl-1H-indole (Target Molecule) via Suzuki Coupling
A Suzuki coupling reaction is employed to introduce the C-3 phenyl group. This first requires bromination at the C-3 position.
Sub-step 3a: Bromination of Intermediate 2
Materials:
-
Intermediate 2
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of Intermediate 2 (1.0 eq) in DCM at 0 °C, add NBS (1.05 eq) portion-wise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water, and the layers are separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-bromo derivative, which is used in the next step without further purification.
Sub-step 3b: Suzuki Coupling
Materials:
-
Crude 3-bromo-1-(4-sulfamoylphenyl)-2-(4-methoxyphenyl)-4-acetyl-1H-indole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water mixture
Procedure:
-
A mixture of the crude 3-bromoindole (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq) in a toluene/ethanol/water (4:1:1) mixture is degassed and then heated at 90 °C under a nitrogen atmosphere for 12 hours.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final product, 1-(4-sulfamoylphenyl)-2-(4-methoxyphenyl)-3-phenyl-4-acetyl-1H-indole.
Expected Yield: 70-80%
Quantitative Data Summary
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative indole-based inhibitors, providing a benchmark for the newly synthesized compounds.
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | N/A | ~7.6 | ~0.04 | ~190 | [5] |
| Indomethacin | N/A | ~0.1 | ~1.2 | ~0.08 | [5] |
| Indole Derivative A | 2-phenyl-3-(4-methylsulfonylphenyl)-1H-indole | >100 | 0.11 | >909 | [6] |
| Indole Derivative B | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-(N-benzyl)carboxamide | 15.2 | 0.25 | 60.8 | [7] |
| Indole Derivative C | 2-(4-methylsulfonyl)phenyl-5-fluoro-1H-indole | >10 | 0.17 | >58 | [6] |
Conclusion
4-Acetylindole serves as a valuable and accessible starting material for the synthesis of potent and selective COX-2 inhibitors. The protocols provided herein offer a clear and adaptable framework for the synthesis of 2,3-diaryl-4-acetylindole derivatives. Researchers can utilize these methods as a foundation for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. Further optimization of the reaction conditions and structural modifications of the target molecule can be explored to enhance the pharmacological properties of the synthesized compounds.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 5. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. research.aalto.fi [research.aalto.fi]
Application of 1-(1H-Indol-4-yl)ethanone in Medicinal Chemistry: A Detailed Overview for Researchers
Introduction
1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole, is a key heterocyclic building block in medicinal chemistry. Its indole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities. The presence of the acetyl group at the 4-position provides a crucial handle for further chemical modifications, making it a versatile starting material for the synthesis of diverse and complex molecules. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols, quantitative data, and pathway diagrams to guide researchers in this field.
Key Applications in Drug Discovery
The indole nucleus of this compound serves as a pharmacophore in many biologically active compounds.[1] Its derivatives have been explored for various therapeutic targets, primarily in the areas of oncology and inflammation.
1. Inhibition of CBP/EP300 Bromodomains for Cancer Therapy
Derivatives of 1-(1H-indol-1-yl)ethanone have emerged as potent inhibitors of the bromodomains of CREB-binding protein (CBP) and the E1A binding protein p300 (EP300).[2] These proteins are transcriptional coactivators that play a crucial role in regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis.[2] Dysregulation of CBP/p300 activity is implicated in various cancers, including castration-resistant prostate cancer.[2]
By inhibiting the CBP/EP300 bromodomains, these indole derivatives can modulate the transcription of key oncogenes, representing a promising therapeutic strategy.[2]
2. Development of Anti-inflammatory and Analgesic Agents
The indole scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Research has explored derivatives of 1-(1H-indol-1-yl)ethanone as potential inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[3][4] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Quantitative Data Summary
The following tables summarize the biological activity of derivatives of 1-(1H-indol-yl)ethanone.
Table 1: CBP/EP300 Bromodomain Inhibitory Activity of 1-(1H-Indol-1-yl)ethanone Derivatives
| Compound | CBP IC50 (μM) | EP300 IC50 (μM) | Reference |
| 32h | 0.037 | - | [2] |
| SGC-CBP30 | - | - | [2] |
Note: Specific IC50 for EP300 and SGC-CBP30 were not provided in the primary source, but compound 32h was reported to be twice as potent as SGC-CBP30.
Table 2: In-Vivo Analgesic and Anti-inflammatory Activity of a 1-(1H-indol-1-yl)ethanone Derivative (D-7)
| Activity | Metric | Result | Reference |
| Anti-inflammatory | % Inhibition of Paw Edema | Strongest among tested compounds | [3] |
| Analgesic | - | Strongest among tested compounds | [3] |
Note: The specific percentage of inhibition and analgesic activity metrics for compound D-7, identified as 1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone, were not quantified in the abstract but were noted as the most potent among the series tested.
Experimental Protocols
1. Synthesis of this compound (4-Acetylindole)
Protocol: Friedel-Crafts Acylation of Indole
-
Materials: Indole, Acetic Anhydride, Lewis Acid (e.g., SnCl₄, AlCl₃, or ZnCl₂), Dichloromethane (DCM), Sodium Bicarbonate solution, Magnesium Sulfate, Silica Gel.
-
Procedure:
-
Dissolve indole in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid to the solution while stirring.
-
Add acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a cold saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield this compound.
-
2. General Protocol for the Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives as COX-2 Inhibitors
This protocol is based on the synthesis of Schiff base derivatives of 1-(1H-indol-1-yl)ethanone.[3][4]
-
Step 1: Synthesis of 4-(2-(1H-indol-1-yl)-2-oxoethoxy)benzaldehyde.
-
Step 2: Condensation reaction.
-
Dissolve 4-(2-(1H-indol-1-yl)-2-oxoethoxy)benzaldehyde and a substituted aniline in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the final indole derivative.
-
Signaling Pathway and Experimental Workflow Diagrams
CBP/EP300 Signaling Pathway in Transcriptional Activation
The following diagram illustrates the role of CBP/EP300 as transcriptional coactivators and how their inhibition can affect gene expression in cancer.
Caption: CBP/EP300 signaling pathway and inhibition.
General Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Drug discovery workflow.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 5. 4-Acetoxyindole Cas 5585-96-6 [minglangchem.com]
- 6. 4-Acetoxyindole synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. 4-Acetoxyindole | 5585-96-6 [chemicalbook.com]
- 10. goldbio.com [goldbio.com]
Application Notes and Protocols for the Synthesis and Biological Screening of 1-(1H-indol-1-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1-(1H-indol-1-yl)ethanone derivatives and detailed protocols for their biological screening. The information is intended to guide researchers in the discovery and development of novel therapeutic agents based on the versatile indole scaffold.
Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives
The synthesis of the core structure, 1-(1H-indol-1-yl)ethanone (N-acetylindole), is a fundamental step. This can be achieved through the N-acylation of indole. Further derivatization can be performed to create a library of compounds for biological screening.
General Protocol for N-Acetylation of Indole
This protocol describes a common method for the synthesis of 1-(1H-indol-1-yl)ethanone.
Materials:
-
Indole
-
Acetic anhydride
-
Sodium acetate (or other suitable base)
-
Glacial acetic acid (optional, as catalyst)
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round bottom flask, dissolve indole in a suitable solvent like glacial acetic acid or an excess of acetic anhydride.
-
Add a catalytic amount of a base, such as sodium acetate.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(1H-indol-1-yl)ethanone.
-
Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, IR, NMR, and mass spectrometry).
Synthesis of Substituted 1-(1H-indol-1-yl)ethanone Derivatives
Further modifications can be introduced to the N-acetylindole scaffold. For instance, derivatives can be synthesized by reacting 2-chloro-1-(1H-indol-1-yl)ethanone with various amines.[1]
General Procedure:
-
Synthesize 2-chloro-1-(1H-indol-1-yl)ethanone by reacting 1-(1H-indol-1-yl)ethanone with a chlorinating agent.
-
React the resulting 2-chloro-1-(1H-indol-1-yl)ethanone with a substituted aniline or other amine in a suitable solvent like ethanol. A catalytic amount of acid, such as glacial acetic acid, may be required.[1][2]
-
The reaction mixture is typically stirred or refluxed for a specific period.
-
Upon completion, the product can be isolated by precipitation, filtration, and purified by recrystallization.[1]
Biological Screening Protocols
The synthesized 1-(1H-indol-1-yl)ethanone derivatives can be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
In Vitro Anticancer Activity Screening
The antiproliferative activity of the synthesized compounds can be evaluated against various human cancer cell lines.
Protocol: MTT Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[3][4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin or 5-fluorouracil) in the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening
The antimicrobial properties of the synthesized derivatives can be assessed against a panel of pathogenic bacteria and fungi.
Protocol 1: Agar Disk Diffusion Method
This method is used to qualitatively assess the antimicrobial activity.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm in diameter)
-
Synthesized compounds dissolved in a suitable solvent
-
Standard antibiotic and antifungal discs (e.g., ciprofloxacin, fluconazole)
-
Incubator
Procedure:
-
Prepare the agar plates and allow them to solidify.
-
Prepare a standardized inoculum of the microbial suspension.
-
Evenly spread the microbial inoculum over the surface of the agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized compounds.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized compounds
-
Standard antimicrobial agents
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial dilutions of the synthesized compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates under suitable conditions.
-
After incubation, visually inspect the plates for microbial growth (turbidity) or use a microplate reader to measure absorbance.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vivo Anti-inflammatory Activity Screening
The anti-inflammatory potential of the synthesized derivatives can be evaluated using animal models.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% in saline)
-
Synthesized compounds
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the synthesized compounds and the standard drug orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation
The quantitative data obtained from the biological screening should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Anticancer Activity of 1-(1H-indol-1-yl)ethanone Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | WRL-68 (Liver Cancer) | Reference |
| Derivative A | Data | Data | Data | [Source] |
| Derivative B | Data | Data | Data | [Source] |
| Indolyl Chalcone 1b | - | - | <1 µg/ml | [5] |
| Indolyl Chalcone 1d | - | - | 1.51 µg/ml | [5] |
| Indole-based Tyrphostin 2a | 1.3 | 0.9 (p53-/-) | - | [3] |
| Indole-based Tyrphostin 2b | 0.9 | 0.4 | - | [3] |
| Indolyl-Pyrimidine 4f | 1.83 | 2.15 | - | [4] |
| Indolyl-Pyrimidine 4g | 1.56 | 1.89 | - | [4] |
| Doxorubicin (Standard) | Data | Data | Data | [Source] |
Note: Data for "Derivative A" and "Derivative B" are placeholders and should be replaced with actual experimental results. The provided data for specific compounds are from cited literature and may not be 1-(1H-indol-1-yl)ethanone derivatives but are structurally related and serve as examples.
Table 2: Antimicrobial Activity of 1-(1H-indol-1-yl)ethanone Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | B. subtilis | C. albicans | Reference |
| Derivative C | Data | Data | Data | Data | [Source] |
| Derivative D | Data | Data | Data | Data | [Source] |
| Pyrazolyl Indole 5c | 18 | 16 | - | - | [6] |
| Ciprofloxacin (Standard) | Data | Data | - | - | [Source] |
| Fluconazole (Standard) | - | - | - | Data | [Source] |
Note: Data for "Derivative C" and "Derivative D" are placeholders. The provided data for a specific compound is from cited literature and serves as an example.
Table 3: Anti-inflammatory Activity of 1-(1H-indol-1-yl)ethanone Derivatives (% Inhibition of Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition at 3h | Reference |
| Derivative E | Data | Data | [Source] |
| Derivative F | Data | Data | [Source] |
| Azetidinylindole Derivative | - | Significant activity | [7] |
| Indomethacin (Standard) | 10 | Data | [Source] |
Note: Data for "Derivative E" and "Derivative F" are placeholders. The provided data for a specific compound is qualitative from the cited literature and serves as an example.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by 1-(1H-indol-1-yl)ethanone derivatives.
Caption: COX-2 signaling pathway and its inhibition.
Caption: EGFR signaling pathway in cancer.
Caption: p53-MDM2 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological screening of 1-(1H-indol-1-yl)ethanone derivatives.
Caption: Experimental workflow.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity [mdpi.com]
- 5. Molecular modeling based synthesis and evaluation of in vitro anticancer activity of indolyl chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-Acetylindole Derivatives in the Development of Bromodomain Inhibitors
Introduction
The 4-acetylindole scaffold represents a promising chemical starting point for the development of novel bromodomain inhibitors, particularly targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). While direct literature on 4-acetylindole as a bromodomain inhibitor core is emerging, extensive research on structurally related scaffolds, such as 4-acyl pyrroles and various indole derivatives, provides a strong rationale for its potential.[1][2][3][4] These inhibitors function by competitively binding to the acetyl-lysine (KAc) binding pocket of bromodomains, thereby disrupting protein-protein interactions essential for transcriptional activation of key oncogenes like c-Myc.[4] This document provides an overview of the application of indole-based compounds in bromodomain inhibitor development, along with detailed protocols for their evaluation.
Mechanism of Action
BET bromodomain inhibitors mimic the endogenous ligand, acetylated lysine, to occupy the hydrophobic pocket within the bromodomain.[4] This competitive inhibition prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target genes involved in cell proliferation and survival, such as c-Myc.[4][5] The disruption of this critical interaction has shown therapeutic potential in various cancers and inflammatory diseases.
Quantitative Data Summary
The following table summarizes the in vitro activity of various indole-based and structurally related bromodomain inhibitors. This data provides a benchmark for the evaluation of new chemical entities based on the 4-acetylindole scaffold.
| Compound Class | Specific Compound | Target | Assay Type | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Indole-2-one Derivative | Compound 12j | BRD4 (BD1) | Biochemical | 19 | HT-29 | 4.75 | [4] |
| BRD4 (BD2) | Biochemical | 28 | HL-60 | 1.35 | [4] | ||
| Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one Derivative | ZLD2218 (Compound 3r) | BRD4 | Biochemical | 107 | - | - | [3] |
| 4-Acyl Pyrrole Derivative | XD14 | BET Proteins | Proliferation | - | Leukemia Cells | Strong Inhibition | [1] |
| Naphthalene-1,4-dione Scaffold | Compound A10 | BRD4 | AlphaScreen | - | Ty82 | Cytotoxic | [6] |
Experimental Protocols
AlphaScreen™ Assay for BRD4 Inhibition
Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.[7][8][9][10][11] In the context of bromodomain inhibition, a biotinylated histone peptide (the substrate) is captured by streptavidin-coated Donor beads, and a GST-tagged bromodomain protein (the target) is captured by anti-GST-coated Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. An inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen™ signal.
Materials:
-
GST-tagged BRD4 protein
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
-
Test compounds (e.g., 4-acetylindole derivatives) dissolved in DMSO
-
Plate reader capable of AlphaScreen™ detection
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the GST-tagged BRD4 protein solution.
-
Add 5 µL of the test compound dilution to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated histone peptide solution.
-
Incubate for another 15 minutes at room temperature.
-
In subdued light, add 5 µL of a pre-mixed solution of Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HT-29, HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium and add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of BRD4 Inhibition
Caption: BRD4 inhibition pathway.
Experimental Workflow for Bromodomain Inhibitor Screening
Caption: Workflow for inhibitor screening.
Logical Relationship of 4-Acetylindole to BRD4 Inhibition
Caption: 4-Acetylindole's role in BRD4 inhibition.
References
- 1. 4-Acyl Pyrrole Derivatives Yield Novel Vectors for Designing Inhibitors of the Acetyl-Lysine Recognition Site of BRD4(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Acyl Pyrroles as Dual BET-BRD7/9 Bromodomain Inhibitors Address BETi Insensitive Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(1H-Indol-4-yl)ethanone in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 1-(1H-Indol-4-yl)ethanone, a key scaffold in medicinal chemistry. The focus is on generating a diverse library of analogues for structure-activity relationship (SAR) studies. The protocols outlined herein describe synthetic modifications at the indole nitrogen, the aromatic ring, and the ethanone side chain. Furthermore, methodologies for relevant biological assays, specifically targeting cyclooxygenase-2 (COX-2) and CREB-binding protein (CBP)/EP300 bromodomains, are detailed. Quantitative data from representative studies are summarized to guide lead optimization efforts. Visual workflows and pathway diagrams are included to facilitate a clear understanding of the experimental logic and biological context.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] this compound, in particular, serves as a versatile starting material for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][4] Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, enabling the systematic exploration of how chemical modifications to a lead compound influence its biological activity. This document outlines protocols for the chemical modification of this compound and the subsequent biological evaluation of the synthesized derivatives.
Derivatization Strategies and Synthetic Protocols
The derivatization of this compound can be systematically approached by modifying three key positions: the indole nitrogen (N1), the ethanone side chain, and the indole ring itself.
N-Alkylation and N-Arylation of the Indole Core
Modification at the indole nitrogen can significantly impact the compound's physicochemical properties and its interaction with biological targets.
Protocol 1: General Procedure for N-Alkylation
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) to the solution at 0 °C and stir for 30 minutes to facilitate the deprotonation of the indole nitrogen.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Modification of the Ethanone Side Chain
The acetyl group is a key site for derivatization to explore interactions with the target protein.
Protocol 2: α-Halogenation and Subsequent Nucleophilic Substitution
-
α-Bromination: To a solution of this compound (1.0 eq.) in a solvent mixture like dioxane and diethyl ether, add a brominating agent such as pyridinium tribromide (1.1 eq.) portion-wise. Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Work-up: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent.
-
Nucleophilic Substitution: Dissolve the resulting α-bromo-1-(1H-indol-4-yl)ethanone (1.0 eq.) in a suitable solvent like acetone or acetonitrile. Add the desired nucleophile (e.g., a substituted aniline or thiol; 1.2 eq.) and a base such as potassium carbonate (2.0 eq.).
-
Reaction: Stir the mixture at room temperature or heat under reflux until the reaction is complete as monitored by TLC.
-
Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Protocol 3: Condensation Reactions
-
Aldol Condensation: In a flask containing an ethanolic solution of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.), add a catalytic amount of a base (e.g., aqueous NaOH or KOH).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone derivative.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Electrophilic Substitution on the Indole Ring
While the 4-position is already substituted, other positions on the indole ring can be targeted for functionalization, although this can be more challenging and may require protecting group strategies.
Biological Assays for SAR Studies
The synthesized derivatives of this compound can be evaluated for their biological activity using various in vitro assays. Based on existing literature, relevant targets include COX-2 and CBP/EP300 bromodomains.[3][4]
COX-2 Inhibition Assay
Protocol 4: In Vitro COX-2 Inhibitory Assay
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.
-
Compound Incubation: Add the test compounds (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.
-
Enzyme Reaction: Initiate the reaction by adding the COX-2 enzyme and arachidonic acid to the wells. Incubate at 37 °C for a specified time (e.g., 15 minutes).
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
CBP/EP300 Bromodomain Binding Assay
Protocol 5: AlphaScreen Assay for CBP Bromodomain Inhibition
-
Reagents: Use a commercial AlphaScreen Histone H3 Peptide-Biotin Kit. Reagents include streptavidin-coated donor beads, nickel chelate acceptor beads, biotinylated histone H3 peptide, and His-tagged CBP bromodomain protein.
-
Assay Procedure: In a 384-well plate, mix the His-tagged CBP bromodomain protein with the biotinylated histone H3 peptide in the assay buffer.
-
Compound Addition: Add the synthesized indole derivatives at varying concentrations.
-
Bead Addition: Add the streptavidin donor beads and nickel chelate acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Detection: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: The IC50 values are determined by plotting the AlphaScreen signal against the compound concentration.
Structure-Activity Relationship Data
The following tables summarize representative SAR data for derivatives of 1-(1H-indol-1-yl)ethanone, which can inform the derivatization strategy for the 4-yl isomer.
Table 1: SAR of 1-(1H-indol-1-yl)ethanone Derivatives as CBP/EP300 Bromodomain Inhibitors [3]
| Compound | R Group (at 5-position) | CBP IC50 (μM) |
| 32a | H | 0.25 |
| 32b | F | 0.18 |
| 32c | Cl | 0.15 |
| 32d | Br | 0.12 |
| 32h | OCH₃ | 0.037 |
This table is adapted from published data and serves as an example. The specific IC50 values are from the cited literature.
Table 2: Anti-inflammatory Activity of 1-(1H-indol-1-yl)ethanone Derivatives [4]
| Compound | Substituent on Aniline Ring | % Inhibition of Paw Edema (at 50 mg/kg) |
| D-1 | 4-Chloro | 55.2 |
| D-2 | 4-Fluoro | 52.8 |
| D-7 | 4-Nitro | 68.5 |
| Indomethacin | - | 75.3 |
This table is adapted from published data and serves as an example. The specific percentage inhibition values are from the cited literature.
Visualizations
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Logical workflow of a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of COX-2 in inflammation.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers engaged in the derivatization of this compound for SAR studies. By systematically applying the described synthetic strategies and biological assays, it is possible to explore the chemical space around this versatile scaffold and identify novel compounds with improved potency and selectivity for various therapeutic targets. The provided visualizations offer a clear overview of the experimental and biological logic, aiding in the design and execution of drug discovery projects centered on indole-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Biological Evaluation of Novel 4-Acetylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological evaluation of novel 4-acetylindole derivatives, a promising class of heterocyclic compounds with demonstrated potential in anticancer and antimicrobial applications. This document outlines detailed protocols for key in vitro assays, presents quantitative data from recent studies, and visualizes relevant signaling pathways and experimental workflows to guide researchers in their drug discovery and development efforts.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of an acetyl group at the 4-position of the indole ring can significantly influence the molecule's electronic properties and steric hindrance, leading to novel pharmacological profiles. This document focuses on the methodologies used to assess the cytotoxic and antimicrobial efficacy of these novel 4-acetylindole derivatives.
Data Presentation: Biological Activity of Indole Derivatives
The following tables summarize the in vitro biological activity of various indole derivatives, including those with substitutions on the acetyl group or other positions of the indole ring, against cancer cell lines and microbial strains. The data is presented as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Anticancer Activity of Novel Indole Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Indole-Chalcone 12 | Various Cancer Cell Lines | 0.22 - 1.80 | Tubulin Polymerization Inhibition | [1] |
| Quinoline-Indole 13 | Various Cancer Cell Lines | 0.002 - 0.011 | Tubulin Polymerization Inhibition | [1] |
| Indolyl-Pyrimidine 4g | MCF-7 (Breast) | 5.1 ± 1.14 | EGFR Inhibition | [2] |
| HepG2 (Liver) | 5.02 ± 1.19 | EGFR Inhibition | [2] | |
| HCT-116 (Colon) | 6.6 ± 1.40 | EGFR Inhibition | [2] | |
| Indole Derivative 16 | Lung Cancer Cells | Strong Cytotoxicity | Dual EGFR/SRC Kinase Inhibition | [3] |
| Prostate Cancer Cells | Strong Cytotoxicity | Dual EGFR/SRC Kinase Inhibition | [3] | |
| 2-phenylindolglyoxylyldipeptide 15 | Glioblastoma Cells | 0.01165 | p53-MDM2 Dissociation | [4] |
| Indole Derivative 4f | HeLa (Cervical) | 17.71 | Apoptosis Induction | [5] |
| MCF-7 (Breast) | 19.92 | Apoptosis Induction | [5] |
Table 2: Antimicrobial Activity of Novel Indole Derivatives (MIC in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 4-(Indol-3-yl)thiazole-2-amine 5x | S. aureus | 0.12 | C. albicans | 0.06 - 0.12 | [6] |
| S. Typhimurium | 0.06 | [6] | |||
| Ciprofloxacin-Indole Hybrid 8b | S. aureus | 0.0625 | - | - | [7] |
| E. coli | 1 | - | - | [7] | |
| Indole-Triazole 3d | MRSA | 3.125 - 6.25 | C. krusei | 3.125 | [8] |
| 6-bromo-4-iodoindole | S. aureus | 20 | - | - | [9] |
| 4-bromo-6-chloroindole | S. aureus | 30 | - | - | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is designed to assess the cytotoxic effects of novel 4-acetylindole derivatives on various cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Novel 4-acetylindole derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-acetylindole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of novel 4-acetylindole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Novel 4-acetylindole derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard
-
Positive control (known antibiotic or antifungal) and negative control (broth only)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the 4-acetylindole derivative (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[14]
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.
-
Include a positive control (inoculum with a standard antimicrobial) and a negative/sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria[13] or at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader at 600 nm.
-
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that can be targeted by 4-acetylindole derivatives in cancer cells.
Caption: Inhibition of EGFR and c-SRC signaling pathways by 4-acetylindole derivatives.
Caption: Induction of apoptosis via modulation of Bcl-2 family proteins.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(1H-Indol-4-yl)ethanone in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole, is a valuable fragment for fragment-based drug discovery (FBDD). Its indole scaffold is a common feature in many biologically active compounds and approved drugs, making it a privileged structure in medicinal chemistry. The presence of a methyl ketone group provides a key interaction point, often mimicking the acetylated lysine side chain recognized by protein families such as bromodomains. This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns, particularly targeting bromodomains and protein kinases.
Physicochemical Properties of this compound
The suitability of a compound for fragment screening is determined by its physicochemical properties, often assessed against the "Rule of Three." this compound is an ideal fragment that adheres to these principles, ensuring good solubility and a higher probability of forming high-quality interactions with a protein target.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | PubChem[1] |
| Molecular Weight | 159.18 g/mol | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Rotatable Bonds | 1 | PubChem[1] |
Application Note 1: Targeting Bromodomains
Rationale: The CREB binding protein (CBP) and its homolog EP300 are epigenetic regulators that contain a bromodomain responsible for recognizing acetylated lysine residues on histones. These proteins are implicated in cancer and inflammatory diseases.[2] Derivatives of the isomeric 1-(1H-indol-1-yl)ethanone have been successfully identified as potent CBP/EP300 inhibitors through fragment-based virtual screening, highlighting the potential of the indole-ethanone scaffold to bind to the acetyl-lysine binding pocket of bromodomains.[2] The methyl ketone of this compound can serve as an effective mimic for the acetylated lysine, making it an excellent starting point for developing selective bromodomain inhibitors.
Experimental Workflow for Bromodomain Screening
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1H-Indol-4-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1H-Indol-4-yl)ethanone synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired 4-Acetylindole
| Potential Cause | Recommended Solution |
| Incorrect Reaction Conditions for Friedel-Crafts Acylation | The C3 position of indole is electronically more favorable for electrophilic substitution. To favor C4-acylation, harsher reaction conditions or specific catalysts might be necessary. Consider using a stronger Lewis acid or higher temperatures. However, be aware that this can also lead to degradation. |
| Formation of N-Acylindole or Diacylated Products | N-acylation can compete with C-acylation. The use of a non-protic solvent and a suitable Lewis acid can minimize this. Diacylation can occur under harsh conditions. Careful control of stoichiometry and reaction time is crucial. |
| Decomposition of Indole | Indole is sensitive to strong acids and high temperatures, which can lead to polymerization or degradation. Use milder Lewis acids if possible, and maintain strict temperature control. |
| Poor Quality of Reagents | Ensure all reagents, especially indole and the acylating agent (e.g., acetyl chloride or acetic anhydride), are pure and anhydrous. Moisture can deactivate the Lewis acid catalyst. |
Problem 2: Formation of Multiple Isomers (e.g., 3-acetylindole, 6-acetylindole)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity in Friedel-Crafts Acylation | The indole nucleus has multiple reactive sites. The choice of Lewis acid and solvent can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) and solvent systems to optimize for C4-acylation. |
| Isomerization during Reaction or Workup | Under certain acidic conditions, acyl group migration might occur. Ensure a controlled workup procedure to neutralize the acid promptly. |
| Alternative Synthetic Strategy Needed | If direct acylation consistently yields a mixture of isomers, consider a multi-step synthesis where the 4-position is functionalized prior to the introduction of the acetyl group. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Isomers | Isomers of acetylindole can have similar polarities, making separation by column chromatography challenging. Optimize the solvent system for chromatography (e.g., using a gradient elution of hexane and ethyl acetate). Recrystallization may also be an effective purification method. |
| Presence of Polymeric Byproducts | Acid-catalyzed polymerization of indole can lead to tarry residues that complicate purification. Minimize the reaction time and temperature to reduce polymer formation. An initial filtration through a pad of silica gel might help remove some polymeric material. |
| Product Instability | The final product may be sensitive to light or air. Store the purified compound under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct method is the Friedel-Crafts acylation of indole. However, achieving high regioselectivity for the 4-position can be challenging due to the higher reactivity of the 3-position. Optimization of the Lewis acid catalyst, solvent, and temperature is critical for improving the yield of the desired C4 isomer.
Q2: What are the typical yields for the synthesis of this compound?
A2: Reported yields for the direct Friedel-Crafts acylation to obtain the 4-acetylindole are often low to moderate, and highly dependent on the specific reaction conditions used. Due to the preferential acylation at the C3 position, the formation of byproducts is common, which lowers the isolated yield of the desired product.
Q3: Can I use an alternative method to Friedel-Crafts acylation?
A3: Yes, an alternative strategy involves the Fries rearrangement of 4-acetoxyindole. This two-step process consists of the acetylation of 4-hydroxyindole to form 4-acetoxyindole, followed by a Lewis acid-catalyzed rearrangement to yield this compound. This method can sometimes offer better regioselectivity.
Q4: What are the key parameters to control during a Friedel-Crafts acylation of indole to favor the 4-position?
A4: Key parameters include:
-
Choice of Lewis Acid: Stronger Lewis acids may be required to overcome the kinetic preference for the C3 position.
-
Solvent: The choice of solvent can influence the reactivity and selectivity.
-
Temperature: Higher temperatures may favor the thermodynamically more stable C4 product, but can also lead to degradation.
-
Stoichiometry: Careful control of the molar ratios of indole, acylating agent, and Lewis acid is essential to avoid side reactions like diacylation.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and C=O stretching).
-
Melting Point: To assess the purity of the solid product.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Indole (General Procedure)
Materials:
-
Indole
-
Acetyl chloride or Acetic anhydride
-
Lewis acid (e.g., AlCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of indole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (typically 0 °C or lower), add the Lewis acid portion-wise.
-
After stirring for a short period, add the acetylating agent (acetyl chloride or acetic anhydride) dropwise, maintaining the temperature.
-
Allow the reaction to proceed at the specified temperature for a set time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate this compound.
Protocol 2: Fries Rearrangement of 4-Acetoxyindole
Step 1: Synthesis of 4-Acetoxyindole
-
Dissolve 4-hydroxyindole in a suitable solvent (e.g., pyridine or a mixture of dichloromethane and a base like triethylamine).
-
Cool the solution in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the catalyst and excess reagents.
-
Purify the resulting 4-acetoxyindole, typically by recrystallization or column chromatography.
Step 2: Fries Rearrangement
-
To a solution of 4-acetoxyindole in a suitable solvent (e.g., nitrobenzene or without solvent), add a Lewis acid (e.g., AlCl₃) at a controlled temperature.
-
Heat the reaction mixture to the desired temperature and maintain for the required time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and quench it by adding it to ice-cold dilute acid.
-
Extract the product with an organic solvent and perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
| Synthesis Method | Key Reagents | Typical Conditions | Reported Yield | Key Challenges |
| Friedel-Crafts Acylation | Indole, Acetyl Chloride/Acetic Anhydride, Lewis Acid (e.g., AlCl₃, SnCl₄) | Low temperature, inert atmosphere | Low to Moderate | Poor regioselectivity (C3 vs. C4), Polymerization, N-acylation |
| Fries Rearrangement | 4-Acetoxyindole, Lewis Acid (e.g., AlCl₃) | Elevated temperature | Moderate | Potential for intermolecular acylation, harsh conditions |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield issues.
Common side products in the synthesis of 4-acetylindole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-acetylindole. Due to the inherent electronic properties of the indole ring, direct acylation overwhelmingly favors substitution at the C3 position. Therefore, obtaining 4-acetylindole often requires multi-step strategies or the use of directing groups to achieve the desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of indole not a suitable method for synthesizing 4-acetylindole?
A1: The indole nucleus is highly nucleophilic, with the C3 position being the most electron-rich and sterically accessible. Consequently, electrophilic substitution reactions like Friedel-Crafts acylation almost exclusively occur at the C3 position. Direct acylation of indole with acetylating agents and Lewis acids will primarily yield 3-acetylindole and 1,3-diacetylindole. The formation of 4-acetylindole via this method is generally not observed or occurs in negligible amounts.
Q2: What are the common side products observed in the Friedel-Crafts acylation of indole?
A2: The primary products of indole acetylation under Friedel-Crafts conditions are not isomers of 4-acetylindole but rather other acetylated indoles. The most common side products include:
-
3-Acetylindole: This is typically the major product of mono-acetylation.
-
1,3-Diacetylindole: This di-substituted product can become the major product with longer reaction times or an excess of the acetylating agent.
-
1-Acetylindole: N-acylation can also occur, though it is generally less favored than C3-acylation under Friedel-Crafts conditions.
The formation of these products is a result of the high reactivity of the C3 position and the indole nitrogen.
Q3: What are the viable synthetic strategies for obtaining 4-acetylindole?
A3: Synthesizing 4-acetylindole requires methods that circumvent the natural reactivity of the indole ring. The two main approaches are:
-
Ring-forming reactions: Building the indole ring from a precursor that already contains the acetyl group or a precursor to it at the desired position. The Fischer indole synthesis is a common example.
-
Directed C-H functionalization: Using a directing group on the indole nucleus to guide the acylation to the C4 position.
Q4: Can the Fischer indole synthesis be used to prepare 4-acetylindole? What are the potential side products?
A4: Yes, the Fischer indole synthesis is a viable method. This would typically involve the acid-catalyzed cyclization of a phenylhydrazone derived from a suitably substituted phenylhydrazine and a ketone or aldehyde. For 4-acetylindole, one would need to start with (3-acetylphenyl)hydrazine.
Potential side products in this synthesis can include:
-
Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can be formed.
-
Incomplete cyclization: The reaction may not go to completion, leaving unreacted hydrazone.
-
Decomposition/Tar formation: The acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the degradation of starting materials and products, resulting in the formation of tar.
-
Side reactions of the acetyl group: The acetyl group itself might undergo side reactions under the harsh acidic conditions, although this is less common.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-acetylindole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 4-acetylindole | Incorrect synthetic strategy: Attempting direct Friedel-Crafts acylation of indole. | Employ a ring-forming reaction like the Fischer indole synthesis with appropriately substituted precursors or a directed C-H functionalization strategy. |
| Inefficient cyclization in Fischer indole synthesis: The reaction conditions may not be optimal for the specific substrate. | Screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) and reaction temperatures. Ensure anhydrous conditions. | |
| Poor quality of starting materials: Impurities in the substituted phenylhydrazine or carbonyl compound can inhibit the reaction. | Purify starting materials before use. | |
| Formation of multiple products (isomers, byproducts) | Formation of regioisomers in Fischer indole synthesis: Use of an unsymmetrical ketone. | To ensure a single product, use a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is necessary, be prepared to separate the resulting regioisomers, typically by column chromatography. |
| Formation of 3-acetylindole and diacetylated products: Attempting a direct acylation approach. | This is expected. To obtain the 4-isomer, a different synthetic route is necessary. | |
| Side reactions due to harsh conditions: High temperatures or strong acids can cause decomposition. | Optimize the reaction conditions by using the mildest possible acid and the lowest effective temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times. | |
| Difficulty in product purification | Presence of closely related isomers: If regioisomers are formed, they may have similar polarities, making separation difficult. | Utilize high-performance column chromatography with a carefully selected eluent system. Gradient elution may be necessary. Recrystallization can also be effective if a suitable solvent system is found. |
| Tar formation: Harsh reaction conditions leading to polymerization and decomposition. | Quench the reaction as soon as the product is formed. An initial workup to remove acidic catalysts and highly polar impurities is recommended before chromatographic purification. |
Experimental Protocols
Synthesis of 4-Acetylindole via Fischer Indole Synthesis
This is a representative, multi-step procedure.
Step 1: Synthesis of (3-Acetylphenyl)hydrazine Hydrochloride
A detailed protocol for the synthesis of this starting material would first be required, typically involving the reduction of a corresponding diazonium salt.
Step 2: Fischer Indole Synthesis
-
Hydrazone Formation: (3-Acetylphenyl)hydrazine hydrochloride is reacted with a suitable ketone or aldehyde (e.g., acetone) in a solvent like ethanol, often with a catalytic amount of acid, to form the corresponding phenylhydrazone.
-
Cyclization: The isolated and purified phenylhydrazone is then subjected to cyclization conditions. A common method involves heating the hydrazone in a strong acid, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
Work-up: The reaction mixture is cooled and then carefully quenched by pouring it onto ice. The mixture is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to isolate the 4-acetylindole.
Note: The specific conditions (temperature, reaction time, and choice of acid) will need to be optimized for this particular substrate.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 4-acetylindole.
Caption: Troubleshooting workflow for the synthesis of 4-acetylindole.
This technical support guide provides a starting point for addressing the challenges associated with the synthesis of 4-acetylindole. Given the difficulty of C4-functionalization, careful planning of the synthetic route and optimization of reaction conditions are crucial for success.
Purification of crude 1-(1H-Indol-4-yl)ethanone by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-(1H-Indol-4-yl)ethanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (eluent) for the column chromatography of this compound?
A1: The ideal solvent system is best determined using Thin Layer Chromatography (TLC).[1] Experiment with various solvent mixtures to find one that provides good separation between your target compound and impurities. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Aim for an Rf value of approximately 0.2-0.4 for the this compound.[1]
Q2: this compound is a polar compound. What challenges might I face during purification on silica gel?
A2: The polarity of indole derivatives can lead to several challenges. High polarity can cause the compound to bind strongly to the acidic silica gel, resulting in poor elution (streaking or staying at the baseline) and peak tailing.[3] Additionally, the indole nucleus can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[3]
Q3: My compound is streaking on the TLC plate. How can I improve the separation and peak shape?
A3: Streaking or tailing of basic indole derivatives is often due to strong interactions with acidic silanol groups on the silica surface.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[1][3] This helps to saturate the active sites on the silica gel, leading to improved peak symmetry.[3]
Q4: How can I visualize the colorless this compound on a TLC plate and in the collected fractions?
A4: There are several methods for visualizing indole derivatives:
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UV Light: Most indoles are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[4]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[4]
-
Chemical Stains:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[4]
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Potassium Permanganate (KMnO₄): This is a general stain that reacts with compounds that can be oxidized, showing up as yellow-brown spots on a purple background.[4]
-
Q5: What is the difference between wet and dry loading of the sample onto the column, and which method should I use?
A5:
-
Wet Loading: The sample is dissolved in a minimal amount of the eluent and carefully added to the top of the column.[1][5] This is the most common method.
-
Dry Loading: This technique is used when the compound has poor solubility in the eluent.[1][5] The sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then added to the top of the packed column.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Compound does not move from the baseline (Rf = 0) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) may be effective.[1] Consider reverse-phase chromatography if the compound is highly polar. |
| Compound elutes with the solvent front (Rf = 1) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of spots (overlapping bands) | The chosen solvent system has poor selectivity. The column may be overloaded with the sample. | Test different solvent systems using TLC to find one with better separation.[4] Ensure you are not loading too much crude material onto the column. |
| Compound degradation on the column | The indole ring is sensitive to the acidic nature of the silica gel.[3] | Perform a 2D TLC to check for stability.[1] If degradation is observed, you can deactivate the silica gel by pre-flushing the column with an eluent containing 1-3% triethylamine.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[3] |
| Streaking or tailing of the compound band | Strong interaction between the basic indole and acidic silanol groups on the silica.[3] | Add a small amount of triethylamine (0.1-1%) or another basic modifier to the eluent.[1][3] |
| Column runs dry | Insufficient solvent was added, or the solvent evaporated. | Always ensure there is a sufficient head of solvent above the silica bed. Never let the solvent level drop below the top of the stationary phase. |
| Cracks or channels in the silica bed | Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air bubbles. Gently tap the column during packing to encourage even settling. |
Experimental Protocol: Column Chromatography of this compound
Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for basic modifier)
-
Glass chromatography column with stopcock
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Sand
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Cotton or glass wool
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Collection tubes or flasks
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
1. Selection of Solvent System:
-
Perform TLC analysis of the crude material using various ratios of hexane and ethyl acetate to find a system that gives an Rf value of ~0.3 for the desired product.
2. Column Preparation (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica bed.
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Once the silica has settled, add another thin layer of sand on top to protect the surface.[5]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent.[5] Using a pipette, carefully add the sample solution to the top of the silica bed.[5] Open the stopcock and allow the sample to absorb into the silica until the liquid level just reaches the top of the sand.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product).[5] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5] Carefully add this powder to the top of the packed column.[1]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant head of solvent above the silica gel throughout the elution process.
5. Monitoring the Separation:
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
-
Spot the fractions onto a TLC plate alongside a spot of the crude starting material.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
6. Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Scale-Up Synthesis of 4-Acetylindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-acetylindole.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of 4-acetylindole.
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Reagents: Degradation of starting materials or reagents. 3. Poor Regioselectivity: Acylation occurring at other positions of the indole ring (e.g., C3, N1). | 1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and temperature. 2. Use Fresh Reagents: Ensure the purity and activity of all starting materials and reagents. 3. Employ a Regioselective Strategy: Direct Friedel-Crafts acylation of indole is not selective for the C4 position. Utilize a multi-step synthesis that ensures the correct regiochemistry, such as the methods outlined in the experimental protocols below. |
| Formation of Multiple Byproducts | 1. Side Reactions: Competing reactions such as di-acylation or polymerization of indole under harsh acidic conditions. 2. Isomer Formation: In routes like the Fries rearrangement, both ortho and para isomers can be formed. 3. Impurities in Starting Materials: Contaminants in the starting materials can lead to undesired byproducts. | 1. Control Reaction Conditions: Maintain strict control over temperature and reagent stoichiometry. Use milder Lewis acids if applicable. 2. Optimize for Desired Isomer: Adjust reaction conditions (temperature, solvent) to favor the formation of the desired isomer. For instance, in the Fries rearrangement, lower temperatures often favor the para product.[1] 3. Purify Starting Materials: Ensure the high purity of all reactants before use. |
| Difficult Purification of the Final Product | 1. Co-elution of Impurities: Byproducts with similar polarity to 4-acetylindole can make chromatographic separation challenging. 2. Tar Formation: Harsh reaction conditions can lead to the formation of polymeric tars that complicate work-up and purification. 3. Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions, high temperatures). | 1. Recrystallization: This is often an effective method for purifying solid organic compounds and can be more scalable than chromatography.[2][3] Experiment with different solvent systems to find optimal conditions for crystallization.[4] 2. Column Chromatography Optimization: If chromatography is necessary, screen different solvent systems and stationary phases (e.g., silica gel, alumina) to achieve better separation. 3. Milder Reaction Conditions: To prevent tar formation, use the mildest possible reaction conditions that still afford a reasonable reaction rate. |
| Poor Yield on Scale-Up | 1. Inefficient Heat Transfer: Exothermic or endothermic reactions can be difficult to control in large reactors, leading to side reactions or incomplete conversion. 2. Inadequate Mixing: Poor mixing can result in localized "hot spots" or concentration gradients, affecting reaction selectivity and yield. 3. Phase Separation Issues: In multi-phasic reactions, inefficient mixing can hinder mass transfer between phases. | 1. Reactor Engineering: Ensure the reactor is appropriately sized and equipped with efficient heating/cooling systems and agitation. 2. Gradual Reagent Addition: For highly exothermic reactions, add reagents slowly to maintain better temperature control. 3. Mechanical Stirring: Use appropriate mechanical stirrers to ensure efficient mixing in large-scale reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts acylation of indole not a suitable method for the large-scale synthesis of 4-acetylindole?
A1: The direct Friedel-Crafts acylation of indole is not regioselective for the C4 position. The reaction typically yields a mixture of products, with the major product being 3-acetylindole, along with some 1-acetylindole and di-acylated products. Separating 4-acetylindole from these isomers on a large scale is challenging and economically unviable. Therefore, multi-step synthetic routes that offer better regiochemical control are preferred for industrial production.
Q2: What are the most promising scalable synthetic routes to 4-acetylindole?
A2: Two of the more viable multi-step routes for the scalable synthesis of 4-acetylindole are:
-
Synthesis from a Substituted Nitroarene: This route involves the construction of the indole ring from a pre-functionalized benzene derivative, ensuring the acetyl group is in the correct position. A demonstrated example is the synthesis of methyl 4-acetyl-1H-indole-3-carboxylate from 3-acetylnitrobenzene, which has been successfully performed on a 50 mmol scale.[5] This would, however, require a subsequent decarboxylation step.
-
Synthesis via Fries Rearrangement of 4-Acetoxyindole: This method involves the synthesis of 4-acetoxyindole from 4-hydroxyindole, followed by a Fries rearrangement to introduce the acetyl group onto the indole ring.[1][6] This reaction can produce both ortho (C5) and para (C7) acylated products relative to the hydroxyl group, and conditions need to be optimized for the desired isomer. A subsequent dehydroxylation would be necessary to obtain 4-acetylindole.
Q3: What are the key safety considerations when scaling up the synthesis of 4-acetylindole?
A3: Key safety considerations include:
-
Handling of Hazardous Reagents: Many of the reagents used, such as strong acids (e.g., AlCl₃, HF), flammable solvents, and potentially toxic intermediates, require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Some reaction steps, like Friedel-Crafts acylations or quenching of reactive reagents, can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Pressure Build-up: Reactions that evolve gases must be conducted in appropriate equipment with pressure relief systems.
-
Waste Disposal: Proper procedures for the neutralization and disposal of hazardous chemical waste must be in place.
Q4: How can I effectively monitor the progress of the reaction during scale-up?
A4: In-process controls (IPCs) are essential for monitoring reaction progress on a large scale. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts, offering a more precise way to determine reaction completion.
-
Gas Chromatography (GC): Suitable for volatile compounds and can be used to monitor reaction progress and purity.
-
Spectroscopic Methods (e.g., NMR, IR): Can be used to analyze samples taken from the reaction mixture to confirm the structure of intermediates and the final product.
Experimental Protocols
Protocol 1: Synthesis of 4-Acetoxyindole from 4-Hydroxyindole
This protocol is based on a known large-scale procedure.[7]
Step 1: Acetylation of 4-Hydroxyindole
-
Charge a reaction vessel with 4-hydroxyindole (1.0 eq) and dichloromethane (DCM, 6 volumes).
-
Cool the mixture to 0-5 °C under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) dropwise, maintaining the temperature between 0-5 °C.
-
Add acetic anhydride (1.1 eq) dropwise, again keeping the temperature between 0-5 °C.
-
Allow the reaction to warm to 20-25 °C and stir for 3 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each) and once with a saturated sodium bicarbonate solution (3 volumes).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Add heptane (6 volumes) to precipitate the product.
-
Collect the solid by filtration, wash with heptane (1 volume), and dry under vacuum at 60 °C to yield 4-acetoxyindole.
Protocol 2: Fries Rearrangement of 4-Acetoxyindole (Conceptual)
This is a general conceptual protocol for the Fries rearrangement, which would need to be optimized for this specific substrate.[1][6]
Step 2: Fries Rearrangement
-
To a cooled (0 °C) and stirred suspension of a Lewis acid (e.g., aluminum chloride, >1.0 eq) in a suitable solvent (e.g., nitrobenzene or a non-polar solvent), slowly add 4-acetoxyindole (1.0 eq).
-
After the addition, the reaction mixture is stirred at a specific temperature to control the regioselectivity. Lower temperatures (e.g., < 25 °C) generally favor the para-product (relative to the phenol that would be formed), while higher temperatures (e.g., > 100 °C) favor the ortho-product.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, the mixture is carefully poured into ice-water with concentrated HCl to decompose the aluminum chloride complex.
-
The product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product, a mixture of hydroxy acetyl indoles, is purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Key Parameters for a Scalable Synthesis Step (Acetylation of 4-Hydroxyindole)
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyindole | [7] |
| Reagents | Acetic Anhydride, Pyridine | [7] |
| Solvent | Dichloromethane | [7] |
| Temperature | 0-25 °C | [7] |
| Reaction Time | ~ 4-5 hours | [7] |
| Yield | 99.2% | [7] |
| Purification Method | Precipitation/Filtration | [7] |
Visualizations
Experimental Workflow: Synthesis of 4-Acetoxyindole
Caption: Workflow for the synthesis of 4-acetoxyindole.
Troubleshooting Logic: Low Product Yield
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. 4-Acetoxyindole synthesis - chemicalbook [chemicalbook.com]
Overcoming polyalkylation in Friedel-Crafts reactions of indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of polyalkylation during Friedel-Crafts reactions of indoles.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions of indoles, and why does it occur?
A1: Polyalkylation is a common side reaction in the Friedel-Crafts alkylation of indoles where multiple alkyl groups are introduced onto the indole ring.[1][2][3] This occurs because the indole nucleus is an electron-rich aromatic system, making it highly nucleophilic and reactive towards electrophiles.[4][5] The initial alkylation product is often even more reactive than the starting indole, leading to subsequent alkylation reactions and the formation of di-, tri-, or even poly-substituted products.[2]
Q2: How can I minimize or prevent polyalkylation during the Friedel-Crafts alkylation of indoles?
A2: Several strategies can be employed to control and minimize polyalkylation:
-
Use of Excess Indole: Employing a large excess of the indole substrate can statistically favor the reaction of the electrophile with the unreacted starting material over the monoalkylated product.[2][4][6]
-
Modification of Reactants: Introducing electron-withdrawing groups on the indole ring or the alkylating agent can temper the reactivity and reduce the likelihood of multiple substitutions.[4] For example, using a 5-nitro-indole derivative has been shown to improve reaction selectivity.[4]
-
Alternative Reaction Pathway: A highly effective method to circumvent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step. The acyl group deactivates the indole ring, preventing further substitution. The resulting ketone can then be reduced to the desired alkyl group.[2][7]
-
Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature and the choice of a milder Lewis acid catalyst can sometimes help to improve the selectivity towards monoalkylation.[2] However, in some cases, lowering the temperature might lead to more complex product mixtures.[4]
Q3: When should I choose Friedel-Crafts acylation over direct alkylation to avoid polyalkylation?
A3: Friedel-Crafts acylation followed by reduction is the preferred method when direct alkylation leads to intractable mixtures of polyalkylated products. The key advantage of acylation is that the introduced acyl group is electron-withdrawing, which deactivates the indole ring towards further electrophilic substitution, thus effectively preventing polysubstitution.[2][7] This two-step sequence provides a much cleaner route to the desired mono-alkylated indole.
Troubleshooting Guide
Issue: Formation of Multiple Products Consistent with Polyalkylation
If you are observing significant amounts of di- or tri-alkylated indole products in your reaction mixture, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| High Reactivity of Indole and/or Electrophile | 1. Increase the Stoichiometric Ratio of Indole: Use a significant excess of the indole relative to the alkylating agent (e.g., 2-5 equivalents).[4] 2. Modify the Indole Substrate: If possible, use an indole derivative with an electron-withdrawing group at a position not involved in the desired reaction (e.g., a nitro or halogen substituent).[4] 3. Modify the Alkylating Agent: Employ an alkylating agent with electron-withdrawing groups to reduce its reactivity.[4] |
| Reaction Conditions are too Harsh | 1. Lower the Reaction Temperature: While not always successful, reducing the temperature may decrease the rate of the second and subsequent alkylations more than the initial one.[2][4] 2. Use a Milder Lewis Acid: Switch from a strong Lewis acid (e.g., AlCl₃) to a milder one (e.g., SnCl₂, Sc(OTf)₃, or B(C₆F₅)₃).[4][8] |
| Inherent Propensity for Polyalkylation | Switch to a Two-Step Acylation-Reduction Strategy: Perform a Friedel-Crafts acylation to introduce an acyl group, which deactivates the ring and prevents further substitution. Subsequently, reduce the ketone to the desired alkyl group.[2] |
Quantitative Data Summary
The following table summarizes the effect of stoichiometry and substrate modification on the yield of mono-alkylated indole in a Friedel-Crafts reaction with trichloroacetimidates.
| Entry | Indole Substrate | Equivalents of Imidate | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) |
| 1 | 2-methylindole | 0.9 | DCE | 84 | 55 |
| 2 | 2-methylindole | 0.9 | DCM | 45 | 48 |
| 3 | 2-methylindole | 0.5 | DCM | rt | 90 |
| 4 | 5-nitro-2-methylindole | - | - | - | Significantly higher yields compared to the parent indole |
Data adapted from a study on the Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.[4]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation with Excess Indole
This protocol describes a general method for the C3-alkylation of an indole using an excess of the indole to minimize polyalkylation.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the indole (2.0 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
Addition of Lewis Acid: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 equivalent) to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated indole.
Protocol 2: Friedel-Crafts Acylation of Indole
This protocol outlines a general procedure for the C3-acylation of indole, which is the first step in the two-step strategy to avoid polyalkylation.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, place the Lewis acid (e.g., anhydrous aluminum chloride, 1.1 equivalents) and an anhydrous solvent (e.g., carbon disulfide or nitrobenzene).
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride or acid anhydride (1.0 equivalent) to the stirred suspension.
-
Addition of Indole: Dissolve the indole (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for polyalkylation in indole Friedel-Crafts reactions.
Caption: Decision pathway for choosing between direct alkylation and acylation-reduction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the acylation of the indole ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of the indole ring.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Acylated Indole
Low or no product yield is a common issue in indole acylation. The underlying cause can often be traced back to reaction conditions, reagent stability, or catalyst activity.
Possible Causes and Solutions:
-
Inactive Catalyst: The catalyst, whether a Lewis acid, organocatalyst, or base, may be deactivated.
-
Solution: Use a freshly opened or purified catalyst. Ensure anhydrous conditions, especially for moisture-sensitive catalysts like AlCl₃ or BF₃·OEt₂.
-
-
Poorly Reactive Acylating Agent: The chosen acylating agent might not be sufficiently electrophilic.
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Inappropriate Solvent: The solvent may not be suitable for the specific reaction type.
Problem 2: Poor Regioselectivity (Mixture of N-Acyl, C3-Acyl, and/or other C-Acyl Isomers)
The indole ring has multiple nucleophilic sites, primarily the N1 and C3 positions, leading to potential regioselectivity issues.[1][5] The C2, C4, C5, and C6 positions can also be acylated under certain conditions.
Possible Causes and Solutions:
-
Nature of the Indole Substrate: The electronic properties of the indole ring and the presence of protecting groups significantly influence regioselectivity.
-
N-H vs. N-Protected Indoles: Free (N-H) indoles can undergo both N- and C-acylation. N-protected indoles will exclusively undergo C-acylation.[9]
-
N-Protection for C3-Acylation: To selectively achieve C3-acylation, protecting the indole nitrogen with groups like phenylsulfonyl (PhSO₂) or tert-butoxycarbonyl (Boc) is a common strategy.[9][10]
-
Directing Groups: Specific directing groups can be used to target less common positions, such as a ketone directing group for C4-acylation.[11]
-
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can steer the reaction towards a specific isomer.
-
For N-Acylation: Using a strong base like NaH in a polar aprotic solvent like DMF typically favors N-acylation by deprotonating the indole nitrogen and increasing its nucleophilicity.[7] Organocatalysts like DBU have also been used for chemoselective N-acylation.[1]
-
For C3-Acylation: Friedel-Crafts conditions, often employing a Lewis acid like AlCl₃, SnCl₄, or BF₃·OEt₂, generally favor acylation at the electron-rich C3 position.[2][12][13] Dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) have been shown to be effective for the 3-acylation of unprotected indoles.[2]
-
-
Temperature Control: In some cases, temperature can be used to control regioselectivity. For instance, in certain hydroindolation reactions, lower temperatures favored anti-Markovnikov addition, while higher temperatures led to the Markovnikov product.[6]
Problem 3: Formation of Diacylated or Other Byproducts
The formation of multiple acylated products or other side products can complicate purification and reduce the yield of the desired compound.
Possible Causes and Solutions:
-
Excess Acylating Agent: Using a large excess of the acylating agent can lead to diacylation, where both the nitrogen and a carbon atom are acylated.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the formation of byproducts.
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed or the desired product concentration is maximized. Consider running the reaction at a lower temperature.
-
-
Decomposition of Starting Material or Product: Indoles can be unstable under strongly acidic or basic conditions, leading to decomposition.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best method to achieve selective N-acylation of an indole?
A1: Selective N-acylation is typically achieved by enhancing the nucleophilicity of the indole nitrogen. A common and effective method is to deprotonate the indole with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF, followed by the addition of the acylating agent.[7] Alternatively, catalytic methods using bases like Na₂CO₃ or DBU have been developed for chemoselective N-acylation.[1][4] Using thioesters as the acyl source in the presence of a base like Cs₂CO₃ can also provide high N-selectivity.[1][5]
Q2: How can I selectively perform C3-acylation on an indole with a free N-H group?
A2: While N-protection is the most reliable way to ensure C3-acylation, several methods exist for the direct C3-acylation of unprotected indoles. Friedel-Crafts acylation using a Lewis acid is the most common approach. Using dialkylaluminum chlorides (e.g., Et₂AlCl or Me₂AlCl) with an acyl chloride in a solvent like CH₂Cl₂ has been shown to be a general and high-yielding method.[2] Another effective system is the use of boron trifluoride etherate (BF₃·OEt₂) with an acid anhydride.[13] Catalytic amounts of metal triflates like Y(OTf)₃ in an ionic liquid under microwave irradiation also provide a green and efficient route to 3-acylindoles.[8]
Q3: My indole substrate has sensitive functional groups. What are the mildest conditions for acylation?
A3: For substrates with sensitive functional groups, harsh conditions like strong Lewis acids or high temperatures should be avoided. Organocatalytic methods often provide a milder alternative. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been used as a nucleophilic catalyst for the C3-acylation of N-protected indoles with acyl chlorides under relatively mild conditions.[15] For N-acylation, methods employing thioesters with a base like Cs₂CO₃ in xylene can be a good option, although they may require elevated temperatures.[5]
Q4: What are the best protecting groups for the indole nitrogen to direct C-acylation, and how can they be removed?
A4: The choice of protecting group depends on the subsequent reaction conditions it needs to withstand.
-
Phenylsulfonyl (PhSO₂): This is a robust electron-withdrawing group that effectively directs acylation to the C3 position.[9] However, its removal requires harsh conditions.[10]
-
tert-Butoxycarbonyl (Boc): Another electron-withdrawing group that directs C-acylation. It is generally removed under acidic conditions.
-
Pivaloyl: This bulky group can protect both the N1 and C2 positions due to steric hindrance, directing acylation to other positions.[14] Deprotection can be challenging but has been achieved using lithium bases like LDA.[14] The stability of various protecting groups should be considered in the context of the overall synthetic plan.[10]
Data Presentation
Table 1: Comparison of Catalysts for N-Acylation of Indoles
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | Alkenyl Carboxylates | MeCN | 120 | Good to Excellent | [4] |
| Cs₂CO₃ | Thioesters | Xylene | 140 | 97 | [5] |
| NaOt-Bu | Thioesters | Xylene | 140 | 82 | [5] |
| DBU | Carbonylimidazoles | - | - | Moderate to Excellent | [4] |
| DMAP | Carboxylic acids/Boc₂O | - | - | Moderate to Excellent | [4] |
Table 2: Comparison of Lewis Acids for C3-Acylation of Unprotected Indoles
| Lewis Acid | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Et₂AlCl | Acyl Chlorides | CH₂Cl₂ | Mild | High | [2] |
| Me₂AlCl | Acyl Chlorides | CH₂Cl₂ | Mild | High | [2] |
| BF₃·OEt₂ | Anhydrides | - | - | High-yielding | [13] |
| SnCl₄ | Acyl Chlorides | DCM | - | - | [12] |
| Y(OTf)₃ | Acid Anhydrides | [BMI]BF₄ (Ionic Liquid) | Microwave | High | [8] |
Experimental Protocols
Key Experiment 1: General Protocol for N-Acylation of Indole using a Base
This protocol is adapted from methods utilizing a base to promote N-acylation.[5][7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole (1.0 equivalent).
-
Dissolution: Add an anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the indole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add a base (e.g., NaH, 1.1 equivalents, or Cs₂CO₃, 3.0 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
-
Acylation: Add the acylating agent (e.g., acyl chloride or thioester, 1.2-3.0 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat as required (e.g., 140 °C for thioesters in xylene). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Key Experiment 2: General Protocol for C3-Acylation of Indole using a Lewis Acid
This protocol is a general representation of Friedel-Crafts acylation at the C3 position.[2][13]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 equivalent) and dissolve it in an anhydrous non-polar solvent (e.g., CH₂Cl₂).
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the Lewis acid (e.g., Et₂AlCl or BF₃·OEt₂, 1.1-2.0 equivalents) dropwise.
-
Acylating Agent Addition: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by carefully pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate or a dilute acid (e.g., 1M HCl), depending on the nature of the Lewis acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for common indole acylation issues.
Caption: Logical flow for achieving regioselectivity in indole acylation.
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 6. Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective C–H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.org [mdpi.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Synthetic 1-(1H-Indol-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of synthetically prepared 1-(1H-Indol-4-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound synthesized via the Fischer indole synthesis?
A1: Common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual 3-aminophenyl methyl ketone and the corresponding hydrazine precursor.
-
Isomeric Byproducts: If the ketone precursor has multiple enolizable positions, regioisomeric indole products may form.
-
Side-Reaction Products: Products arising from side reactions of the Fischer indole synthesis, such as those from N-N bond cleavage, may be present.[1][2][3]
-
Process-Related Impurities: Solvents, reagents from the workup, and any catalysts used.
-
Degradation Products: Indoles can be sensitive to strong acids and high temperatures, potentially leading to degradation.[1]
Q2: My crude product is a dark oil or tar. What could be the cause and how can I purify it?
A2: The formation of a dark oil or tar often indicates the presence of significant impurities or polymerization, which can be caused by harsh reaction conditions (e.g., excessively high temperatures or strong acids).[1] Purification can be attempted using column chromatography with a suitable eluent system, but it may be challenging. It is also advisable to revisit the reaction conditions to minimize byproduct formation.
Q3: I am having difficulty separating my product from an impurity with a very similar polarity by column chromatography. What can I do?
A3: When impurities have similar polarity to the desired product, separation by standard column chromatography can be difficult.[4] Consider the following optimization strategies:
-
Solvent System Optimization: A shallow gradient or isocratic elution with a finely tuned solvent system can improve resolution. Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal selectivity.
-
Alternative Chromatography: Techniques like reverse-phase chromatography may offer different selectivity.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for removing small amounts of closely related impurities.
Q4: Can I use recrystallization to purify this compound? What solvents should I try?
A4: Recrystallization can be an effective purification method, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For indole derivatives, common recrystallization solvents and mixtures to screen include:
-
Ethanol/Water
-
Acetone/Water
-
Toluene/Heptane
-
Ethyl acetate/Hexane[3]
Systematic solvent screening with a small amount of crude material is recommended to determine the optimal conditions.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution of impurities. Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between your product and the impurities (a ΔRf of >0.2 is ideal). A common starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[1][5] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w). |
| Poor Column Packing | An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. |
| Fractions Collected are Too Large | Collecting large fractions can lead to the remixing of separated components. Collect smaller fractions and analyze them by TLC before combining. |
Problem 2: Product "Oiling Out" During Recrystallization
| Possible Cause | Troubleshooting Step |
| Solvent Choice | The solvent may be too poor for the compound even at high temperatures, or the compound's melting point is below the solvent's boiling point. Try a different solvent or a co-solvent system.[3][4] |
| Cooling Too Rapidly | Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturation | The solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly. |
Data Presentation
The following table presents representative data for the purification of a hypothetical 10g batch of crude this compound, illustrating the effectiveness of different purification methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% | Unreacted starting materials, polar impurities |
| Column Chromatography (Hexane/EtOAc gradient) | 85% | >99% | 80% | Isomeric byproducts, less polar impurities |
| Combined Approach | 85% | >99.5% | 65% | Broad range of impurities |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal eluent system should give the product an Rf value of approximately 0.3.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent identified in the TLC analysis. Pour the slurry into a glass column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In separate small test tubes, dissolve a small amount of the crude product in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate). Observe which solvent dissolves the compound well when hot and allows for crystal formation upon cooling. A co-solvent system (e.g., ethanol/water) can also be tested by dissolving the compound in the better solvent and adding the poorer solvent dropwise until turbidity persists, then reheating to clarify.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Stability issues of 4-acetylindole under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-acetylindole under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with 4-acetylindole in solution?
A1: The primary stability concern for 4-acetylindole in aqueous solutions is its susceptibility to hydrolysis, particularly under acidic or basic conditions. The acetyl group at the 4-position is an ester, which can be cleaved to yield 4-hydroxyindole and acetic acid. This degradation can impact experimental results by altering the concentration of the active compound and introducing impurities.
Q2: What are the visible signs of 4-acetylindole degradation?
A2: Initial signs of degradation may include a change in the color of the solution, often to a yellowish or brownish hue. You might also observe the formation of precipitates or a change in the solution's clarity. For quantitative assessment, the appearance of new peaks or a decrease in the area of the parent compound's peak during chromatographic analysis (e.g., HPLC) is a clear indicator of degradation.[1]
Q3: What are the recommended storage conditions for 4-acetylindole?
A3: To ensure maximum stability, 4-acetylindole should be stored in a cool, dry, and dark place. Suppliers recommend storage at temperatures between 2-8°C or even -20°C. It is also advisable to protect it from light and moisture. For long-term storage or for use in sensitive applications, storing under an inert atmosphere (e.g., argon) can prevent oxidation.
Q4: How does pH affect the stability of 4-acetylindole?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of 4-acetylindole due to acidic or basic components in the mobile phase or sample matrix. | 1. Verify the pH of your mobile phase and sample diluent. 2. Consider using a buffered mobile phase closer to neutral pH if compatible with your analytical method. 3. Prepare samples immediately before analysis to minimize degradation. |
| Variability in experimental results over time. | Instability of 4-acetylindole stock solutions. | 1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, aliquot and store at -20°C or below and protect from light. 3. Perform a stability study of your stock solution under your specific storage conditions. |
| Discoloration of solutions containing 4-acetylindole. | Likely degradation of the indole moiety, which can be sensitive to oxidation and acid-catalyzed polymerization.[2] | 1. Ensure all solvents are de-gassed and of high purity. 2. Consider adding antioxidants (e.g., ascorbic acid) to the formulation if compatible with your experiment. 3. Protect solutions from light exposure by using amber vials or covering with foil. |
Proposed Degradation Pathway
Under acidic or basic conditions, 4-acetylindole is expected to undergo hydrolysis of the ester linkage.
Acid-Catalyzed Hydrolysis
In the presence of an acid (H₃O⁺), the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the acetyl group.
Caption: Proposed hydrolysis pathways for 4-acetylindole.
Experimental Protocols
Forced Degradation Study of 4-Acetylindole
This protocol outlines a forced degradation study to assess the stability of 4-acetylindole under acidic and basic conditions.
1. Materials and Reagents:
-
4-Acetylindole
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
HPLC system with UV or MS detector
-
C18 reversed-phase HPLC column
2. Preparation of Stock Solution:
-
Prepare a stock solution of 4-acetylindole in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Acid Hydrolysis:
-
Mix equal volumes of the 4-acetylindole stock solution and 0.1 M HCl.
-
Incubate the solution at a controlled elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[2]
4. Base Hydrolysis:
-
Mix equal volumes of the 4-acetylindole stock solution and 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., room temperature or 40°C).
-
Withdraw aliquots at the same time points as the acid hydrolysis study.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[2]
5. HPLC Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC method to quantify the remaining 4-acetylindole and identify any degradation products.
References
Technical Support Center: Synthesis and Handling of Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and overcome common challenges during the synthesis, purification, and storage of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My indole compound is turning pink/red/brown. What is happening and is it still usable?
A color change to pink, red, or brown is a common visual indicator of oxidation and potential polymerization of your indole derivative.[1] While a slight color change might not significantly affect the bulk purity for some robust applications, it signals degradation and the compound should be re-analyzed for purity before use in sensitive experiments. For critical applications, it is safer to purify or resynthesize the compound.
Q2: What are the ideal storage conditions to prevent the degradation of indole compounds?
To minimize degradation from oxidation, light exposure, and thermal stress, indole compounds should be stored under the following conditions[1][2]:
-
Temperature: Store at cool temperatures, typically 2-8°C for short-term storage. For long-term stability, temperatures of -20°C are recommended.[1]
-
Light: Protect from light by storing in amber or opaque vials.[1][2]
-
Atmosphere: For highly sensitive derivatives, store the solid compound or solutions under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.[1][2]
-
Purity: Ensure the compound is free from trace acid or metal impurities, which can catalyze degradation.[2]
Q3: My reaction is acid-catalyzed, but my indole is degrading. How can I minimize this?
Indoles are notoriously sensitive to strong acids, which can lead to protonation and subsequent polymerization.[2][3] If acidic conditions are necessary, consider the following strategies:
-
Use Milder Acids: Opt for milder Brønsted acids or Lewis acid catalysts where possible.[3][4]
-
Control Temperature: Run the reaction at the minimum temperature required for the transformation to proceed at a reasonable rate to reduce polymerization.[3]
-
Shorter Reaction Times: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to acid.[2]
-
Prompt Neutralization: Immediately upon completion, quench the reaction and neutralize the acid, for instance, by adding the reaction mixture to a cooled, saturated solution of sodium bicarbonate.[3]
-
Protecting Groups: For particularly acid-sensitive indoles, consider installing an N-protecting group, such as Boc or Ts, which can increase stability.[5]
Troubleshooting Guides
Issue 1: Low Yields and Byproducts due to Oxidation
Symptoms:
-
The appearance of new, often colorful, spots on your TLC plate.
-
Difficulty in purifying the final product, with smears or insoluble materials.
-
Lower than expected yield of the desired product.
Root Cause Analysis: The electron-rich nature of the indole ring makes it susceptible to oxidation by atmospheric oxygen, especially in solution, at elevated temperatures, or in the presence of light.[2][6] This can lead to the formation of various oxidized species, such as oxindoles, or trigger polymerization.
Solutions:
-
Work Under an Inert Atmosphere: Conduct all reactions involving sensitive indoles under an inert atmosphere of nitrogen or argon.[2]
-
Degas Solvents: Before use, degas solvents by sparging with an inert gas or by using the freeze-pump-thaw method to remove dissolved oxygen.[2]
-
Use Antioxidants: If compatible with your reaction chemistry, consider adding a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT). A common final concentration is 0.01%.[1]
-
Protect from Light: Wrap your reaction flask in aluminum foil to prevent potential photodegradation.[2]
Issue 2: Poor Regioselectivity in N-Alkylation (Mixture of N- and C3-Alkylated Products)
Symptoms:
-
Analysis of the crude reaction mixture (by NMR, LC-MS) shows two or more isomeric products.
-
Difficulty in separating the desired N-alkylated indole from the C3-alkylated byproduct.
Root Cause Analysis: The indole anion (indolate) is an ambident nucleophile. While alkylation on the nitrogen is often the thermodynamically favored product, alkylation at the C3 position can be kinetically favored, as C3 is the most nucleophilic position in the neutral indole ring.[7][8] The reaction conditions heavily influence the N:C3 alkylation ratio.
Solutions:
-
Optimize Base and Solvent System: The choice of base and solvent is critical. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a classic method to generate the indolate anion, which favors N-alkylation.[7] Increasing the proportion of DMF in THF/DMF mixtures can further enhance N-selectivity.[7]
-
Protect the C3 Position: If the C3 position is already substituted, C3-alkylation is significantly less likely.[7]
-
Use N-Protecting Groups: While counterintuitive for N-alkylation, a temporary electron-withdrawing group can increase the acidity of the N-H bond, facilitating deprotonation and subsequent N-alkylation.[7]
-
Catalyst Control: In certain advanced protocols, such as copper-hydride catalyzed alkylations, the choice of phosphine ligand can dictate whether N- or C3-alkylation occurs.[7][8]
Issue 3: Degradation During Purification by Column Chromatography
Symptoms:
-
Streaking of the product spot on the TLC plate.
-
The appearance of new impurity spots in the collected column fractions that were not in the crude mixture.
-
Low recovery of the product after chromatography.
Root Cause Analysis: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive indole derivatives on the column.[4] Prolonged contact time can lead to decomposition or polymerization.
Solutions:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent system), then flush with the pure eluent until the baseline is stable.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or C18 reversed-phase silica.[4]
-
Work Quickly: Do not let the crude material sit on the column for an extended period. Load the sample and begin eluting immediately.
-
Visualize with Specific Stains: For monitoring fractions, use UV light (254 nm) for non-destructive visualization.[9] For staining TLC plates, Ehrlich's reagent is highly specific for indoles, typically yielding blue or purple spots, which can help distinguish your product from other impurities.[9]
Data Presentation
Table 1: Common N-Protecting Groups for Indoles and Their Removal Conditions
| Protecting Group | Common Abbreviation | Stability | Typical Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to base, mild nucleophiles.[10] Reduces ring electron density.[10] | Strong acid (e.g., TFA, HCl).[10] Can sometimes be cleaved with K2CO3 in MeOH.[10] |
| p-Toluenesulfonyl | Ts (Tosyl) | Stable to acid, many oxidizing agents. | Strong reducing conditions (e.g., Na/NH3) or strong base. |
| Phenylsulfonyl | PhSO2 | Stable to many conditions, but cleavage is harsh.[10] | Strong reducing conditions.[10] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | Stable to a wide range of non-fluoride conditions. | Fluoride sources (e.g., TBAF) or strong acid.[11] |
| Pivaloyl | Piv | Sterically protects both N-1 and C-2 positions.[5] Notoriously difficult to remove.[5] | Strong base (e.g., LDA at 40-45 °C) or alkoxides (yields vary).[5] |
| 2,4-Dimethylpent-3-yloxycarbonyl | Doc | Stable to nucleophiles and TFA.[12] | Strong acid (e.g., HF, TFMSA).[12] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride
This protocol describes a general method for the N-alkylation of an indole using a strong base and an alkyl halide.
Materials:
-
Indole substrate (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.5 eq.)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq.)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate and brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert gas setup (N2 or Ar)
Procedure:
-
Flame-dry a round-bottom flask under vacuum and allow it to cool under an inert atmosphere.
-
Add the indole substrate (1.0 eq.) to the flask.
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the indolate anion.
-
Cool the reaction mixture back to 0°C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[7]
Protocol 2: Preparation and Use of a BHT Antioxidant Stock Solution
This protocol provides a method for preparing a butylated hydroxytoluene (BHT) stock solution to stabilize indole solutions.[1]
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol (or another suitable solvent)
-
Volumetric flask (e.g., 10 mL)
-
Amber vial for storage
Procedure for 1% BHT Stock Solution:
-
Weigh out 100 mg of BHT and place it into a 10 mL volumetric flask.
-
Add ethanol to dissolve the BHT.
-
Once fully dissolved, add ethanol to the 10 mL mark.
-
Mix the solution thoroughly.
-
Store this 1% stock solution in a tightly sealed amber vial at 4°C.
Procedure for Adding BHT to an Indole Solution:
-
Determine the desired final concentration of BHT in your indole solution (e.g., 0.01%).
-
To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your solvent before or during the dissolution of the indole.
-
Ensure the BHT is thoroughly mixed into the final solution.
Visualizations
Caption: A flowchart for troubleshooting color changes in indole derivatives.
Caption: A decision tree for optimizing the regioselectivity of indole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 12. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion rates in 4-acetylindole synthesis
Welcome to the technical support center for the synthesis of 4-acetylindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental procedures, and comparative data to enhance your experimental success.
Troubleshooting Guide: Low Conversion Rates in 4-Acetylindole Synthesis
Low yields in the synthesis of 4-acetylindole are a common challenge, primarily due to the regioselectivity of electrophilic substitution on the indole ring. The C3 position is the most nucleophilic, followed by the N1 and C2 positions, making direct acylation at the C4 position difficult. This guide addresses common issues and provides systematic solutions.
Q1: My direct Friedel-Crafts acylation of indole with acetyl chloride is giving me a complex mixture of products with very little 4-acetylindole. What is happening?
Answer:
Direct Friedel-Crafts acylation of unsubstituted indole is highly prone to substitution at the more reactive C3 and N1 positions, leading to the formation of 3-acetylindole, 1-acetylindole, and 1,3-diacetylindole as major byproducts. Polymerization of indole under strong acidic conditions is also a significant side reaction. To achieve C4-acetylation, a directing group strategy is often necessary.
Troubleshooting Workflow for Direct Acylation Issues
Caption: Troubleshooting workflow for direct acylation of indole.
Q2: I am attempting a directed C4-acylation using a ketone directing group at the C3 position, but the yield is still low. What are the potential causes and solutions?
Answer:
Even with a directing group, low yields in C4-acylation can occur due to several factors. A palladium-catalyzed direct C-H acylation of indoles at the C4 position with α-oxocarboxylic acids using a ketone directing group has been reported.[1][2] Common issues in such reactions include catalyst deactivation, suboptimal reaction conditions, and issues with starting materials.
Troubleshooting for Directed C4-Acylation
| Potential Cause | Possible Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Use anhydrous solvents and reagents to prevent catalyst poisoning. |
| Suboptimal Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. Monitor for decomposition at higher temperatures. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants, directing group, and catalyst. An excess of the acylating agent might be necessary. |
| Poor Quality Reagents | Use highly pure starting materials. Impurities in the indole substrate or the acylating agent can lead to side reactions and lower yields. |
| Inefficient Directing Group | The choice of the ketone directing group is crucial. A bulky group like pivaloyl at the C3 position has been shown to effectively direct functionalization to the C4 and C5 positions.[3] |
Frequently Asked Questions (FAQs)
Q3: What are the most common side products in 4-acetylindole synthesis and how can I minimize them?
Answer:
The most common side products depend on the synthetic route:
-
Direct Friedel-Crafts Acylation: 3-acetylindole, 1-acetylindole, 1,3-diacetylindole, and polymeric tars are the major side products. Minimization is difficult, and a directing group strategy is the recommended solution.
-
Directed C4-Acylation: Incomplete reaction leading to unreacted starting material, and potential C2 or C5 acylation depending on the directing group and reaction conditions. Optimization of the catalyst, temperature, and reaction time is key to minimizing these.
Q4: Are there alternative synthetic routes to 4-acetylindole that avoid the challenges of direct acylation?
Answer:
Yes, multi-step synthetic routes starting from a pre-functionalized indole are often more reliable. Two common approaches are:
-
From 4-Cyanoindole: This involves the conversion of the cyano group to a methyl ketone. This can be achieved via a Grignard reaction with methylmagnesium bromide followed by acidic workup.
-
From Indole-4-carboxylic acid: The carboxylic acid can be converted to the corresponding acyl chloride, which can then be reacted with an organocuprate (Gilman reagent) like lithium dimethylcuprate.
Q5: How can I effectively purify 4-acetylindole from its isomers?
Answer:
Separating isomers of substituted indoles often requires chromatographic techniques.[4]
-
Column Chromatography: Silica gel column chromatography is the most common method. A solvent system with a gradient of ethyl acetate in hexanes is often effective. Careful monitoring by TLC is crucial to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For high purity applications, preparative HPLC using a normal or reversed-phase column can be employed.[5][6] Method development will be required to optimize the separation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Directed C4-Acylation of 3-Pivaloylindole
This protocol is based on the principle of using a C3-directing group to achieve C4-acylation.[1][2][3]
Reaction Scheme:
Caption: Directed C4-acylation followed by deprotection.
Procedure:
-
To a mixture of 3-pivaloylindole (1.0 eq), Pd(OAc)₂ (5 mol%), and K₂S₂O₈ (2.0 eq) in a suitable solvent (e.g., DCE), add the α-oxocarboxylic acid (e.g., 2-oxo-2-phenylacetic acid, 1.5 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-acyl-3-pivaloylindole.
-
The pivaloyl group can be removed under basic conditions to yield 4-acetylindole.
Protocol 2: Synthesis of 4-Acetylindole from 4-Cyanoindole
This protocol outlines a two-step process starting from 4-cyanoindole.[7][8]
Workflow:
Caption: Synthesis workflow from 4-cyanoindole.
Procedure:
-
Dissolve 4-cyanoindole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of methylmagnesium bromide in diethyl ether (3.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution, followed by 2M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes to 4-Acetylindole
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Directed C4-Acylation | 3-Pivaloylindole | Pd(OAc)₂, K₂S₂O₈, α-oxocarboxylic acid | Moderate to Good[1][2] | High regioselectivity, direct C-H functionalization. | Requires a directing group, palladium catalyst can be expensive. |
| From 4-Cyanoindole | 4-Cyanoindole | CH₃MgBr, aq. HCl | Good[7][8] | Utilizes a commercially available starting material, reliable transformation. | Multi-step synthesis, Grignard reagents are moisture sensitive. |
| From Indole-4-carboxylic acid | Indole-4-carboxylic acid | SOCl₂, (CH₃)₂CuLi | Moderate | Established transformations. | Multi-step synthesis, organocuprates can be challenging to prepare and handle. |
| Direct Friedel-Crafts Acylation | Indole | Acetyl chloride, AlCl₃ | Very Low to None | Single step. | Poor regioselectivity, significant side product formation, polymerization. |
References
- 1. Selective C–H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Selective C-H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis. | Semantic Scholar [semanticscholar.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 3-Acetylindole versus the Enigmatic 4-Acetylindole
A comprehensive review of existing scientific literature reveals a stark contrast in the documented biological activities of 3-acetylindole and its isomer, 4-acetylindole. While 3-acetylindole stands as a well-established and versatile scaffold in medicinal chemistry with a broad spectrum of biological effects, 4-acetylindole remains largely unexplored, with a significant dearth of data on its pharmacological properties. This guide synthesizes the available information, highlighting the extensive research on 3-acetylindole and the current knowledge gap surrounding its 4-substituted counterpart.
3-Acetylindole: A Privileged Scaffold in Drug Discovery
3-Acetylindole has garnered considerable attention from researchers as a foundational structure for the development of novel therapeutic agents. Its derivatives have been extensively synthesized and evaluated for a wide array of biological activities, demonstrating its potential in treating a variety of diseases.
The indole nucleus, particularly when substituted at the 3-position with an acetyl group, serves as a key pharmacophore, interacting with various biological targets. The existing body of research provides a wealth of quantitative data and detailed experimental protocols for the biological evaluation of 3-acetylindole derivatives.
Diverse Biological Activities of 3-Acetylindole Derivatives
Derivatives of 3-acetylindole have been reported to exhibit a remarkable range of biological activities, including:
-
Antimicrobial Activity: Numerous studies have demonstrated the efficacy of 3-acetylindole derivatives against a variety of bacterial and fungal strains. These compounds often serve as precursors for the synthesis of more complex heterocyclic systems with enhanced antimicrobial properties.
-
Antioxidant Activity: The indole ring is known to possess antioxidant properties, and derivatives of 3-acetylindole have been investigated for their ability to scavenge free radicals and mitigate oxidative stress.
-
Anti-inflammatory Activity: The anti-inflammatory potential of 3-acetylindole derivatives has been explored, with some compounds showing promising activity in preclinical models.
-
Anticancer Activity: A significant area of research has focused on the development of 3-acetylindole-based compounds as anticancer agents. These derivatives have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.
-
Antiviral Activity: Certain derivatives of 3-acetylindole have been investigated for their ability to inhibit viral replication, including activity against HIV.
4-Acetylindole: An Uncharted Territory
In stark contrast to its 3-substituted isomer, 4-acetylindole remains a largely enigmatic compound within the realm of medicinal chemistry. An extensive search of the scientific literature reveals a significant absence of studies detailing its biological activities. The available information on 4-acetylindole is predominantly centered on its acetylated form, 4-acetoxyindole, which is primarily utilized as a chemical intermediate in organic synthesis.
There are no publicly available comparative studies that directly evaluate the biological activity of 4-acetylindole against 3-acetylindole. Furthermore, there is a lack of quantitative data, such as IC50 or EC50 values, and detailed experimental protocols for any specific biological assays involving 4-acetylindole.
Data Presentation: A Comparative Overview (Based on Available Data)
Due to the lack of biological activity data for 4-acetylindole, a direct quantitative comparison is not feasible. The following table summarizes the well-documented biological activities of 3-acetylindole derivatives.
| Biological Activity | Key Findings for 3-Acetylindole Derivatives | Quantitative Data Availability |
| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | Minimum Inhibitory Concentration (MIC) values are often reported. |
| Antioxidant | Demonstrated free radical scavenging capabilities. | IC50 values from assays like DPPH are available for some derivatives. |
| Anti-inflammatory | Inhibition of inflammatory markers and pathways. | IC50 values for enzyme inhibition (e.g., COX) are reported for some analogs. |
| Anticancer | Cytotoxic effects against a range of cancer cell lines. | IC50 values for cell viability assays are widely available. |
| Antiviral | Inhibition of viral enzymes and replication. | EC50 or IC50 values from antiviral assays are reported for specific derivatives. |
Experimental Protocols: A Representative Workflow
While specific protocols for 4-acetylindole are unavailable, the following section outlines a general experimental workflow commonly employed for the initial biological screening of compounds like 3-acetylindole and its derivatives.
General Workflow for In Vitro Biological Activity Screening
This workflow provides a foundational approach to assessing the potential biological effects of a novel chemical entity.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a chemical compound.
Key Methodologies
-
Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays are fundamental for determining the concentration at which a compound exhibits toxicity to cells. A suspension of cells (e.g., cancer cell lines or normal cell lines) is treated with varying concentrations of the test compound. After a specific incubation period, a reagent is added that is converted into a colored product by metabolically active cells. The intensity of the color, measured by a spectrophotometer, is proportional to the number of viable cells.
-
Antimicrobial Assays (e.g., Broth Microdilution): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms. Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.
-
Antioxidant Assays (e.g., DPPH Radical Scavenging Assay): This assay measures the ability of a compound to act as a free radical scavenger. A solution of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is mixed with different concentrations of the test compound. In the presence of an antioxidant, the purple color of the DPPH radical is reduced to a yellow color. The change in absorbance is measured spectrophotometrically to determine the scavenging activity.
Conclusion
The comparison between 3-acetylindole and 4-acetylindole in terms of their biological activity is currently a one-sided narrative. 3-Acetylindole is a well-documented and highly versatile scaffold in medicinal chemistry, with a rich literature detailing its synthesis, derivatization, and evaluation across a multitude of biological assays. In contrast, 4-acetylindole remains a scientific unknown, representing an untapped area for future research. The absence of data on the biological effects of 4-acetylindole underscores a significant knowledge gap and presents an opportunity for investigation into the structure-activity relationships of acetyl-substituted indoles. Further research is imperative to elucidate the potential pharmacological profile of 4-acetylindole and to determine if it holds any of the therapeutic promise demonstrated by its 3-substituted isomer.
Structure-Activity Relationship (SAR) of 1-(1H-Indol-4-yl)ethanone Analogs as CBP/EP300 Bromodomain Inhibitors
A Comparative Guide for Researchers in Drug Development
The development of targeted therapies for castration-resistant prostate cancer (CRPC) is a critical area of oncological research. One promising strategy involves the inhibition of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300. These proteins are key regulators of gene expression, including the androgen receptor (AR) signaling pathway, which remains a driver of CRPC progression. This guide provides a comparative analysis of 1-(1H-indol-4-yl)ethanone analogs that have been investigated as inhibitors of the CBP/EP300 bromodomains, presenting key structure-activity relationship (SAR) data and the experimental protocols used for their evaluation.
Comparative Analysis of Inhibitor Potency
Recent research has focused on the optimization of 1-(1H-indol-1-yl)ethanone derivatives as potent and selective inhibitors of the CBP/EP300 bromodomains.[1] A key study identified a series of analogs and evaluated their inhibitory activity using the AlphaScreen assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.
The SAR studies revealed that modifications at various positions of the indole ring and the ethanone moiety significantly impact the inhibitory activity. A particularly potent compound, designated as 32h , emerged from these studies, exhibiting an IC50 value of 0.037 μM against the CBP bromodomain.[1] This compound was found to be twice as potent as the previously reported CBP bromodomain inhibitor, SGC-CBP30, under the same assay conditions.[1]
Furthermore, an ester derivative of compound 32h, labeled as 29h , demonstrated marked inhibition of cell growth in several prostate cancer cell lines, including LNCaP, 22Rv1, and the LNCaP-derived C4-2B line.[1] This highlights the potential of these analogs to translate their biochemical potency into cellular efficacy. Compound 29h was also shown to suppress the mRNA expression of full-length androgen receptor (AR-FL) and its target genes, providing a mechanistic link to its anti-proliferative effects in prostate cancer.[1]
Below is a summary of the reported inhibitory activities of key 1-(1H-indol-1-yl)ethanone analogs against the CBP bromodomain.
| Compound ID | Structure (Modifications from a common scaffold) | CBP Bromodomain IC50 (µM) |
| 32h | [Structure not publicly available] | 0.037[1] |
| 22e | [Structure not publicly available, co-crystal structure with CBP obtained] | [IC50 not specified in abstract][1] |
| 29h | Ester derivative of 32h | [IC50 not specified in abstract, but shows cell growth inhibition][1] |
| SGC-CBP30 | Reference Compound | ~0.074 (inferred)[1] |
Note: The detailed structures of the proprietary compounds (22e, 29h, and 32h) are not available in the public domain and would be found in the full-text publication.
Experimental Protocols
The evaluation of the inhibitory activity of the this compound analogs was primarily conducted using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This robust and sensitive assay is well-suited for studying protein-protein interactions, such as the binding of a bromodomain to an acetylated histone peptide.
AlphaScreen Assay for CBP/EP300 Bromodomain Inhibition
Objective: To determine the in vitro potency (IC50) of test compounds in disrupting the interaction between the CBP bromodomain and an acetylated histone peptide.
Principle: The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. In this setup, a biotinylated histone peptide is bound to Streptavidin-coated Donor beads, and a GST-tagged CBP bromodomain protein is bound to Glutathione-coated Acceptor beads. When the bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, a cascade of chemical reactions generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An effective inhibitor will disrupt the bromodomain-peptide interaction, separating the beads and leading to a decrease in the AlphaScreen signal.
Materials:
-
Recombinant GST-tagged CBP bromodomain protein
-
Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: The GST-tagged CBP bromodomain protein and the biotinylated H4K16ac peptide are diluted in the assay buffer to their optimized concentrations.
-
Assay Plate Setup: The test compounds, positive controls (e.g., a known inhibitor like SGC-CBP30), and negative controls (DMSO vehicle) are added to the wells of a 384-well plate.
-
Incubation: The reaction mixture containing the CBP bromodomain and the histone peptide is added to the wells containing the compounds and controls. The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Bead Addition: A suspension of the Glutathione-coated Acceptor beads is added to all wells, followed by a brief incubation to allow binding to the GST-tagged bromodomain. Subsequently, a suspension of the Streptavidin-coated Donor beads is added. To prevent light-induced damage to the beads, this step is typically performed under subdued lighting.
-
Final Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for the proximity signal to develop.
-
Signal Detection: The AlphaScreen signal is read using a plate reader capable of AlphaScreen detection.
-
Data Analysis: The raw data is normalized to the controls, and the IC50 values are calculated by fitting the dose-response curves to a suitable pharmacological model using graphing software.
Visualizing the SAR Logic and Biological Context
To better understand the structure-activity relationships and the mechanism of action of these inhibitors, visual representations of the experimental workflow and the targeted biological pathway are essential.
Caption: Experimental workflow for the SAR study of this compound analogs.
Caption: Simplified signaling pathway showing CBP/EP300's role in prostate cancer and the point of inhibition.
References
Validating 1-(1H-Indol-4-yl)ethanone: A Comparative Guide for Lead Compound Selection in Drug Development
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This guide provides a comprehensive validation of 1-(1H-Indol-4-yl)ethanone as a promising lead compound, offering a comparative analysis of its potential efficacy against alternative indole-based derivatives. This report is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visual pathway analyses to inform strategic research and development decisions.
The therapeutic potential of indole derivatives spans a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Recent studies have highlighted the significance of substitution patterns on the indole ring in determining the biological activity and target specificity of these compounds. This guide focuses on the unique potential of the 4-substituted indole, this compound, as a foundational structure for the generation of next-generation therapeutics.
Comparative Analysis of Biological Activity
While direct and extensive comparative studies on this compound are still emerging, research on structurally related 4-substituted indole derivatives provides valuable insights into its potential as a lead compound. The following tables summarize the biological activities of various indole derivatives, offering a comparative perspective.
Table 1: Anti-Inflammatory Activity of 4-Indolyl Derivatives
| Compound/Derivative | Target/Assay | Cell Line | Activity (Inhibition %) | Reference |
| 4-Indolyl-2-arylaminopyrimidine (Lead Scaffold) | LPS-induced IL-6 production | HBE | 63% | [1] |
| Compound 6c (pyrrolidin-1-yl substituted) | LPS-induced IL-6 production | HBE | 77% | [1] |
| Compound 6h (piperidin-1-yl substituted) | LPS-induced IL-6 production | HBE | 72% | [1] |
| Indomethacin (Reference Drug) | LPS-induced IL-6 production | HBE | Lower than test compounds | [1] |
Table 2: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Target/Assay | Cell Line(s) | IC50/Activity | Reference |
| 4-(3'-indolyl)oxazole (5d) | Cytotoxicity | Various cancer cell lines | Highly cytotoxic and selective | [2] |
| 1-(1H-indol-1-yl)ethanone derivative (32h) | CBP Bromodomain Inhibition | Biochemical Assay | IC50 = 0.037 µM | [3] |
| Furo[3,2-b]indole derivative (10a) | Anticancer Activity | A498 (Renal Cancer) | Significant Inhibition | [4] |
| Indole-based Tyrphostin (2a) | VEGFR-2 Kinase Inhibition | Biochemical Assay | Potential preferential activity | [5] |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Synthesis of 4-Indolyl-2-arylaminopyrimidine Derivatives
A general synthetic route involves the reaction of 2,4-dichloropyrimidine with 1-methylindole in the presence of AlCl₃ to yield the key intermediate. Subsequent aromatic amination at the 2-position of the pyrimidine, followed by reduction of a nitro group, leads to the final compounds.[1]
In Vitro Anti-Inflammatory Assay (ELISA)
-
Cell Culture: Human bronchial epithelial (HBE) cells are cultured in appropriate media.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce the production of inflammatory cytokines IL-6 and IL-8.
-
Treatment: Cells are treated with various concentrations of the test compounds.
-
Quantification: The concentration of IL-6 and IL-8 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[1]
In Vitro Kinase Inhibition Assay (AlphaScreen)
-
Reagents: Prepare the kinase, biotinylated histone substrate, and ATP in an assay buffer.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and test compound.
-
Detection: The amount of ADP produced is quantified using the AlphaScreen technology, which involves the use of streptavidin-coated donor beads and anti-ADP acceptor beads. The signal is read on a suitable plate reader.[3]
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Synthetic and evaluation workflow for 4-indolyl derivatives.
Caption: Putative anti-inflammatory signaling pathway inhibition.
Conclusion
The data presented in this guide strongly suggests that the 4-substituted indole scaffold, exemplified by this compound, holds significant promise as a starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to further investigate and optimize derivatives of this lead compound. Future structure-activity relationship (SAR) studies will be crucial in refining the potency, selectivity, and pharmacokinetic properties of these promising molecules, ultimately paving the way for new and effective treatments.
References
- 1. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(1H-Indolyl)ethanone Derivatives as Selective CBP/EP300 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-(1H-indolyl)ethanone derivatives as selective inhibitors of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300. Dysregulation of CBP/EP300 activity is implicated in a variety of diseases, including cancer, making their bromodomains attractive therapeutic targets.
Introduction to CBP/EP300 Bromodomain Inhibition
CBP and p300 are crucial epigenetic regulators that act as transcriptional co-activators for a multitude of signaling pathways involved in cell proliferation, differentiation, and apoptosis.[1][2] A key functional component of these proteins is the bromodomain, a conserved structural module that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction is critical for the recruitment of the transcriptional machinery to specific gene promoters.
Inhibition of the CBP/EP300 bromodomain disrupts this interaction, leading to the downregulation of key oncogenes such as c-MYC and the androgen receptor (AR), thereby providing a promising therapeutic strategy for various cancers, including prostate cancer and multiple myeloma.[3][4][5] This guide focuses on a class of inhibitors based on the 1-(1H-indolyl)ethanone scaffold and compares their performance against other well-characterized CBP/EP300 bromodomain inhibitors.
Quantitative Performance Comparison
The following tables summarize the biochemical potency and cellular activity of representative 1-(1H-indol-1-yl)ethanone derivatives and other notable CBP/EP300 bromodomain inhibitors. It is important to note that while the user's query specified 1-(1H-indol-4-yl)ethanone, the most comprehensive publicly available data is for derivatives of the 1-(1H-indol-1-yl)ethanone scaffold.
Table 1: Biochemical Potency Against CBP/EP300 Bromodomains
| Compound | Scaffold | CBP IC50 (nM) | EP300 IC50 (nM) | Assay Method | Reference |
| Compound 32h | 1-(1H-indol-1-yl)ethanone | 37 | Not Reported | AlphaScreen | [4] |
| SGC-CBP30 | Isoxazolyl-benzimidazole | 74 | 110 | AlphaLISA | [6] |
| I-CBP112 | Dihydroquinazolinone | 21 | 38 | AlphaScreen | [6] |
| GNE-781 | Not Specified | 0.94 | 1.2 | TR-FRET | [7] |
| CPI-637 | Not Specified | 53 | Not Reported | Not Specified | [1] |
| CCS1477 (Inobrodib) | Not Specified | Not Reported | Not Reported | Not Specified | In Clinical Trials |
Note: IC50 values can vary between different assay formats and experimental conditions.
Table 2: Selectivity Profile of Compound 32h
| Bromodomain | IC50 (µM) |
| CBP | 0.037 |
| EP300 | 0.051 |
| BRD4(1) | >50 |
| BRD9 | >50 |
| BAZ2B | >50 |
| PCAF | >50 |
Data from AlphaScreen assay.[4]
Table 3: Cellular Activity of Selected CBP/EP300 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Effect | Reference |
| Compound 29h | LNCaP (Prostate) | Cell Growth | 0.49 | Inhibition of cell proliferation | [4] |
| Compound 29h | 22Rv1 (Prostate) | Cell Growth | 0.87 | Inhibition of cell proliferation | [4] |
| Compound 29h * | C4-2B (Prostate) | Cell Growth | 0.95 | Inhibition of cell proliferation | [4] |
| SGC-CBP30 | MV4-11 (Leukemia) | Cell Proliferation | 19.2 | Inhibition of cell proliferation | [8] |
| I-CBP112 | Multiple Myeloma Cell Lines | Cell Viability | ~1-5 | Induces cell cycle arrest and apoptosis | [6] |
*Compound 29h is an ester derivative of compound 32h, designed to improve cell permeability.[4]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of CBP/EP300 bromodomain inhibitors and the workflows of common experimental assays used for their characterization.
Caption: Mechanism of CBP/EP300 Bromodomain Inhibition.
Caption: Generalized TR-FRET Experimental Workflow.
Caption: Generalized AlphaScreen Experimental Workflow.
Experimental Protocols
Below are detailed, representative methodologies for the key biochemical assays used to characterize CBP/EP300 bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the CBP/EP300 bromodomain to an acetylated histone peptide.
Principle: The assay utilizes a donor fluorophore (e.g., Europium chelate) conjugated to the CBP/EP300 bromodomain protein and an acceptor fluorophore (e.g., Allophycocyanin) conjugated to a biotinylated, acetylated histone peptide via streptavidin. When the bromodomain binds to the peptide, the donor and acceptor are brought into close proximity, resulting in a high FRET signal upon excitation. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[8]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA.
-
CBP/EP300 Bromodomain-Europium Chelate (Donor): Reconstitute and dilute in assay buffer to a 2X working concentration (e.g., 20 nM, final concentration 10 nM).
-
Biotinylated Histone H4 tetra-acetylated peptide (Biotin-H4KAc4): Reconstitute and dilute in assay buffer.
-
Streptavidin-Allophycocyanin (SA-APC, Acceptor): Reconstitute and dilute in assay buffer.
-
Prepare a 2X working solution of the Biotin-H4KAc4 and SA-APC complex (e.g., 200 nM peptide and 40 nM SA-APC, for final concentrations of 100 nM and 20 nM, respectively).
-
Test Compounds: Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in assay buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X CBP/EP300-Europium Chelate solution to all wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X Biotin-H4KAc4/SA-APC complex solution to all wells. The final reaction volume is 20 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite at approximately 340 nm and measure emissions at both ~620 nm (acceptor emission, background) and ~665 nm (FRET signal).
-
The ratio of the emission at 665 nm to that at 620 nm is calculated.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to high (no inhibitor) and low (no CBP/EP300) controls.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter variable slope model.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the interaction between the CBP/EP300 bromodomain and an acetylated peptide.
Principle: The assay utilizes two types of beads: Donor beads (e.g., coated with streptavidin) and Acceptor beads (e.g., coated with an antibody against a protein tag). The biotinylated histone peptide binds to the Donor beads, and a tagged (e.g., His-tagged) CBP/EP300 bromodomain protein binds to the Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, they release singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal that is emitted at 520-620 nm. A competitive inhibitor prevents this interaction, resulting in a loss of signal.[4]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
His-tagged CBP/EP300 Bromodomain: Dilute in assay buffer to a 2X working concentration (e.g., 20 nM, for a final concentration of 10 nM).
-
Biotin-H4KAc4 Peptide: Dilute in assay buffer to a 2X working concentration (e.g., 20 nM, for a final concentration of 10 nM).
-
Streptavidin-coated Donor Beads and Anti-His-coated Acceptor Beads: Reconstitute in assay buffer according to the manufacturer's instructions. Prepare a 2X mixed bead solution (e.g., 20 µg/mL of each bead, for a final concentration of 10 µg/mL). This step should be performed under subdued light.
-
Test Compounds: Prepare serial dilutions in DMSO, followed by a further dilution in assay buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells.
-
Add 5 µL of a 2X solution containing both the His-tagged CBP/EP300 protein and the Biotin-H4KAc4 peptide to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X mixed bead solution to all wells under subdued light. The final reaction volume is 20 µL.
-
Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the AlphaScreen signal using a plate reader equipped with an AlphaScreen-compatible laser and detector.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to high and low controls.
-
Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Derivatives of the 1-(1H-indol-1-yl)ethanone scaffold have been identified as potent and selective inhibitors of the CBP/EP300 bromodomains.[4] Compounds from this series, such as 32h and its pro-drug 29h, demonstrate low nanomolar biochemical potency and sub-micromolar cellular activity, particularly in prostate cancer cell lines.[4] Their high selectivity against other bromodomain families, including the BET family, makes them valuable tools for dissecting the specific biological roles of CBP/EP300 and promising lead compounds for therapeutic development. This guide provides a framework for comparing these inhibitors with other agents in the field and offers detailed methodologies to support further research and development efforts.
References
- 1. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. mdpi.com [mdpi.com]
- 3. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro evaluation of 4-acetylindole derivatives against cancer cell lines
The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities. Derivatives of indole, including 4-acetylindole analogs, have garnered significant attention for their potential as anticancer agents. These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key enzymes like topoisomerase, and disruption of microtubule polymerization, which is crucial for cell division. This guide provides a comparative overview of the in-vitro performance of various indole derivatives against several cancer cell lines, supported by experimental data and detailed protocols.
Comparative Anticancer Activity of Indole Derivatives
The cytotoxic effects of various indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. The data below summarizes the IC50 values for several indole derivatives, highlighting their efficacy across different cancer types.
| Derivative/Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Indole-chalcone Derivatives (5a-e) | MDA-MB-231 (Triple-negative Breast Cancer) | 13 - 19 | [1] |
| MCF-7 (ER+ Breast Cancer) | >19 (less sensitive) | [1] | |
| Chalcone-indole Derivative (12) | Various Cancer Cell Lines | 0.22 - 1.80 | [1] |
| Quinoline-indole Derivative (13) | Various Cancer Cell Lines | 0.002 - 0.011 | [1] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast Cancer) | 0.83 ± 0.11 | [2] |
| A549 (Lung Cancer) | 0.73 ± 0.07 | [2] | |
| MDA-MB-231 (Triple-negative Breast Cancer) | 5.22 ± 0.55 | [2] | |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast Cancer) | 1.17 ± 0.10 | [2] |
| A549 (Lung Cancer) | 2.98 ± 0.19 | [2] | |
| MDA-MB-231 (Triple-negative Breast Cancer) | 4.07 ± 0.35 | [2] | |
| Topoisomerase Inhibitor (33a) | MCF-7, HeLa, MGC-803, Bel-740H | 15.43 | [1] |
| Topoisomerase Inhibitor (33b) | MCF-7, HeLa, MGC-803, Bel-740H | 20.53 | [1] |
| Tetrazole-based Isoxazoline (4d) | HT-1080 (Fibrosarcoma) | 15.59 ± 3.21 | [3] |
| A549 (Lung Cancer) | 18.32 ± 2.73 | [3] | |
| MCF-7 (Breast Cancer) | 17.28 ± 0.33 | [3] | |
| MDA-MB-231 (Triple-negative Breast Cancer) | 19.27 ± 2.73 | [3] | |
| Tetrazole-based Isoxazolines (4h, 4i) | A549 (Lung Cancer) | 1.51, 1.49 | [3] |
| MDA-MB-231 (Triple-negative Breast Cancer) | 2.83 | [3] |
Mechanisms of Action & Signaling Pathways
Indole derivatives employ a multi-faceted approach to inhibit cancer cell growth. Key mechanisms include:
-
Induction of Apoptosis: Many indole compounds trigger the intrinsic apoptotic pathway.[4] They can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases (like caspase-3 and -9), which are the executioners of apoptosis.[4][5]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, most commonly the G2/M phase, preventing cancer cells from dividing and proliferating.[6]
-
Inhibition of Tubulin Polymerization: Some derivatives act as anti-tubulin agents, interfering with the formation of microtubules.[6] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: Certain indole derivatives have been found to inhibit topoisomerase, an enzyme critical for DNA replication and repair in cancer cells.[1]
Below is a diagram illustrating the intrinsic apoptosis pathway often triggered by indole derivatives.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Docking Analysis of 1-(1H-Indol-4-yl)ethanone Derivatives: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, this guide provides a comparative overview of molecular docking studies on 1-(1H-Indol-4-yl)ethanone and related indole derivatives. The following sections detail the binding affinities of these compounds against various protein targets, outline the experimental methodologies, and visualize key workflows to support further research and development.
Performance Comparison of Indole Derivatives in Docking Studies
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of small molecules to their protein targets. The data summarized below, extracted from various studies, showcases the binding energies and inhibitory concentrations of different indole derivatives against several key enzymes and proteins. This comparative data is essential for identifying promising scaffolds for further optimization.
| Compound Class | Target Protein | Derivative/Compound | Binding Energy (kcal/mol) | IC50 (µM) | Reference Standard |
| Thiazole-Based Thiosemicarbazones with Indole Moiety | UDP-N-acetylmuramatel-alanine ligase (MurC) | Compound 9 | -11.5 | - | Ampicillin (-8.0 kcal/mol) |
| Human lanosterol 14α-demethylase | Compound 9 | -8.5 | - | Ampicillin (-8.1 kcal/mol) | |
| 1-(1H-indol-1-yl)ethanone Derivatives | Cyclooxygenase-2 (COX-2) | D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) | Not Specified | Strongest anti-inflammatory and analgesic activity among tested compounds | Indomethacin |
| 1-(1H-indol-1-yl)ethanone Derivatives | CBP Bromodomain | Compound 32h | - | 0.037 | SGC-CBP30 |
| Indole-based Oxadiazoles | Factor H binding protein (fHbp) of Treponema denticola | Compounds 1-6 | -6.9 to -7.3 | - | Sulfamethoxazole (-5.6 kcal/mol) |
| 3-Ethyl-1H-Indole Derivatives with Imidazolidinone | Cyclooxygenase-2 (COX-2) | Compound IIb | -11.35 | - | Meloxicam (-6.89 kcal/mol) |
| Compounds IIa-IId | -10.40 to -11.35 | - | Meloxicam (-6.89 kcal/mol) |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to scientific research. This section outlines the key experimental protocols used in the synthesis and computational analysis of the 1-(1H-indol-yl)ethanone derivatives and their analogs.
Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives (COX-2 Inhibitors)[1][2][3]
A common synthetic route involves the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with a substituted aniline.[1][2][3] The reaction is typically carried out in ethanol in the presence of a catalytic amount of glacial acetic acid.[1][2][3] The resulting products, novel Indole derivatives, are then characterized using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry, along with elemental analysis.[1][2][3]
Molecular Docking Protocol
The in silico docking studies are generally performed using established software to predict the binding modes and affinities of the synthesized compounds. A typical workflow is as follows:
-
Protein and Ligand Preparation : The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[4] Any existing ligands, water molecules, and cofactors are removed. Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the protein structure.[4] The synthesized compounds (ligands) are sketched using chemical drawing software and converted to a suitable 3D format.[5] Their energy is minimized before docking.[6]
-
Docking Simulation : Software such as PyRx, AutoDock, or Schrödinger–Glide is used for the docking calculations.[5][6][7] The docking is often performed in a flexible mode, allowing for conformational changes in the ligand.[5] The software then generates multiple binding poses for each ligand within the active site of the protein.[5]
-
Analysis of Results : The resulting poses are ranked based on their binding energies or docking scores.[5] The pose with the lowest binding energy is typically considered the most favorable.[5] These interactions are then visualized to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[6]
Visualizing a Typical Molecular Docking Workflow
The following diagram illustrates the standard workflow for a molecular docking study, from the initial preparation of the target protein and ligands to the final analysis of the binding interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 4. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. jocpr.com [jocpr.com]
A Head-to-Head Comparison of 4-Acetylindole with Known COX-2 Inhibitors: A Guide for Researchers
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated during inflammatory processes. The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.
While various indole derivatives have been synthesized and evaluated as potential anti-inflammatory agents, some exhibiting selective COX-2 inhibition, specific quantitative data for 4-acetylindole remains to be published. This guide, therefore, focuses on providing a detailed comparison of established COX-2 inhibitors to serve as a reference for the evaluation of new chemical entities like 4-acetylindole.
Quantitative Comparison of Known COX-2 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of three well-known selective COX-2 inhibitors against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher selectivity index indicates a greater specificity for COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.6 - 15 | 0.04 - 0.87 | 7.7 - 250 |
| Rofecoxib | >15 - >50 | 0.018 - 0.53 | >35 - >1000 |
| Etoricoxib | 116 - 162 | 0.47 - 1.1 | 106 - 344 |
Note: IC50 values can vary depending on the specific assay conditions, such as the source of the enzyme (e.g., human, ovine) and the assay methodology (e.g., whole blood assay, purified enzyme assay). The ranges presented reflect values reported across various studies.
The Indole Scaffold in Anti-Inflammatory Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry and is a core component of several anti-inflammatory drugs, most notably Indomethacin, a non-selective COX inhibitor. Research has shown that modifications to the indole ring system can lead to potent and selective COX-2 inhibitors. For instance, the addition of specific pharmacophores, such as a p-sulfonamidophenyl or a p-methylsulfonylphenyl group, at certain positions on the indole ring has been a successful strategy in designing selective COX-2 inhibitors. These moieties can interact with the distinct side pocket present in the active site of the COX-2 enzyme, which is absent in COX-1, thereby conferring selectivity.
While 4-acetylindole is a simple indole derivative, its potential for COX-2 inhibition would likely depend on further structural modifications to incorporate functionalities that can exploit the structural differences between the COX-1 and COX-2 active sites. Future studies could explore the synthesis and biological evaluation of 4-acetylindole derivatives bearing COX-2 selective pharmacophores.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate evaluation and comparison of potential COX-2 inhibitors. Below is a generalized protocol for an in vitro COX-2 inhibition assay.
In Vitro Fluorometric COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 4-acetylindole) against human recombinant COX-2.
Principle: This assay measures the peroxidase activity of COX-2. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) is coupled to the oxidation of a fluorogenic probe, resulting in a fluorescent signal. The inhibition of COX-2 activity by a test compound leads to a decrease in the fluorescent signal.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., 4-acetylindole) dissolved in a suitable solvent (e.g., DMSO)
-
Known COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = ~535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions. Prepare a series of dilutions of the test compound and the positive control.
-
Assay Setup: In a 96-well black microplate, add the following to the respective wells:
-
Enzyme Control: COX Assay Buffer, COX-2 enzyme.
-
Inhibitor Control: COX Assay Buffer, COX-2 enzyme, and a known concentration of the positive control (e.g., Celecoxib).
-
Test Compound Wells: COX Assay Buffer, COX-2 enzyme, and varying concentrations of the test compound.
-
Solvent Control: COX Assay Buffer, COX-2 enzyme, and the same concentration of solvent (e.g., DMSO) as used for the test compound.
-
-
Reaction Mix Preparation: Prepare a master reaction mix containing the COX Assay Buffer and COX Probe.
-
Assay Initiation: Add the reaction mix to all wells. To initiate the enzymatic reaction, add the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 5-10 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of COX-2 activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of COX-2 inhibition and the process of inhibitor evaluation, the following diagrams have been generated using Graphviz.
Caption: COX-2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for COX-2 Inhibitor Evaluation.
Validating the Mechanism of Action of 1-(1H-Indol-4-yl)ethanone-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(1H-Indol-4-yl)ethanone-based inhibitors, focusing on their mechanism of action across different biological targets. Experimental data is presented to objectively compare their performance against alternative inhibitors, supplemented with detailed experimental protocols and visualizations of key biological pathways and workflows.
Introduction
The this compound scaffold has emerged as a versatile pharmacophore in the development of potent and selective inhibitors for a range of therapeutic targets. Its derivatives have demonstrated significant activity against enzymes implicated in inflammation, cancer, and other diseases. This guide delves into the validation of their mechanism of action against three key targets: Cyclooxygenase-2 (COX-2), CREB-binding protein (CBP)/E1A binding protein p300 (EP300) bromodomains, and Polo-like kinase 4 (PLK4).
Comparative Analysis of Inhibitor Potency
The efficacy of this compound-based inhibitors is best assessed by comparing their half-maximal inhibitory concentrations (IC50) against their respective targets and in cellular assays. The following tables summarize the available quantitative data, offering a side-by-side comparison with established alternative inhibitors.
Cyclooxygenase-2 (COX-2) Inhibition
Target: COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory and analgesic effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.
Comparison: The following table compares the in vitro inhibitory activity of indole-based derivatives against COX-1 and COX-2 with commercially available drugs. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable profile for a selective COX-2 inhibitor.
| Inhibitor | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indole Derivative (Generic) | COX-1 | >100 | >1000 | [1] |
| COX-2 | 0.1 | [1] | ||
| Celecoxib | COX-1 | 15 | 166.7 | [2][3] |
| COX-2 | 0.09 | [2][3] | ||
| Diclofenac | COX-1 | 5.1 | 0.85 | [2][3] |
| COX-2 | 6.0 | [2][3] | ||
| Indomethacin | COX-1 | 0.1 | 0.017 | [2] |
| COX-2 | 6.0 | [2] |
CBP/EP300 Bromodomain Inhibition
Target: The bromodomains of CBP and EP300 are epigenetic readers that play a crucial role in gene transcription. Their inhibition is a promising strategy for the treatment of castration-resistant prostate cancer and other malignancies.
Comparison: This table presents the IC50 values of optimized 1-(1H-indol-1-yl)ethanone derivatives against the CBP bromodomain, benchmarked against the known inhibitor SGC-CBP30.[4]
| Inhibitor | Target | IC50 (µM) |
| Compound 32h (Indole-based) | CBP Bromodomain | 0.037 |
| SGC-CBP30 | CBP Bromodomain | 0.074 |
Polo-like Kinase 4 (PLK4) Inhibition
Target: PLK4 is a serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.
Comparison: The table below compares the inhibitory potency of CFI-400945, a spiro-indolinone derivative with a core structure related to this compound, against other known PLK4 and Aurora kinase inhibitors.[5][6]
| Inhibitor | Target | IC50 (nM) |
| CFI-400945 | PLK4 | 2.8 - 4.85 |
| Aurora B | 70.7 - 98 | |
| Centrinone | PLK4 | 2.71 |
| R1530 | PLK4 | - |
| Axitinib | PLK4 | 4.2 |
| KW-2449 | PLK4 | 52.6 |
| Alisertib | PLK4 | 62.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the mechanism of action of this compound-based inhibitors.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This model is a widely used and reproducible method to assess the anti-inflammatory activity of novel compounds.[7][8][9]
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Male Wistar rats (150-200 g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound-based inhibitor.
-
The test compounds and standard drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Bromodomain Binding: AlphaScreen Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions in a microplate format. It is highly sensitive and suitable for high-throughput screening of inhibitors.[4][10]
Principle: The assay measures the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein. Streptavidin-coated Donor beads bind to the biotinylated peptide, and anti-GST-conjugated Acceptor beads bind to the GST-tagged protein. When in close proximity due to the protein-peptide interaction, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to light emission at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will decrease the signal.
Procedure:
-
All reagents are prepared in the appropriate assay buffer.
-
To the wells of a 384-well microplate, add the test compound (this compound derivative) at various concentrations.
-
Add the GST-tagged CBP bromodomain protein.
-
Add the biotinylated histone H3 peptide.
-
Incubate the mixture at room temperature to allow for binding.
-
Add the anti-GST Acceptor beads and incubate in the dark.
-
Add the Streptavidin Donor beads and incubate further in the dark.
-
Read the plate using an AlphaScreen-capable microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Kinase Activity Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as PLK4.[11][12]
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of ADP produced is proportional to the kinase activity. The ADP is then converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.
Procedure:
-
The kinase reaction is performed in a buffer containing the PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP.
-
The this compound-based inhibitor is added to the reaction mixture at a range of concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
The kinase reaction is stopped, and the remaining ATP is depleted.
-
A kinase detection reagent is added, which converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.
-
After a further incubation period, the luminescence is measured using a luminometer.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of the inhibitor's mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for inhibitor validation.
COX-2 Signaling Pathway
This pathway illustrates the induction of COX-2 and its role in the production of prostaglandins, which are key mediators of inflammation.[5][13][14][15]
Caption: The COX-2 signaling pathway in inflammation.
CBP/EP300 Bromodomain Signaling in Prostate Cancer
This diagram illustrates the role of CBP/EP300 as co-activators for the Androgen Receptor (AR), a key driver of prostate cancer growth. Inhibition of the CBP/EP300 bromodomain disrupts this interaction and subsequent gene transcription.[1][4][16]
Caption: CBP/EP300 signaling in androgen-driven prostate cancer.
PLK4 Signaling in Cell Cycle Regulation
This diagram shows the central role of PLK4 in initiating centriole duplication, a critical step for proper cell division. Inhibition of PLK4 disrupts this process, leading to mitotic errors and cell death in cancer cells.[17][18][19]
Caption: PLK4's role in centriole duplication and cell cycle progression.
General Experimental Workflow for Inhibitor Validation
This workflow outlines the logical progression of experiments to validate the mechanism of action of a novel inhibitor, from initial screening to in vivo efficacy studies.
Caption: A generalized workflow for the validation of a novel inhibitor.
References
- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and optimization of 1-(1 H -indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treat… [ouci.dntb.gov.ua]
- 12. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. oricpharma.com [oricpharma.com]
- 18. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [genscript.com.cn]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(1H-Indol-4-yl)ethanone for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(1H-Indol-4-yl)ethanone, a heterocyclic compound utilized in various research and development applications.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The compound's safety data sheet (SDS) indicates that it should be handled with care to avoid contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.
In the event of exposure, follow these first-aid measures immediately:
-
Skin contact: Wash the affected area with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
Ingestion: If swallowed, call a poison center or doctor for medical advice.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste, in accordance with institutional and local regulations. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound is no longer required, it must be classified as hazardous waste.
-
Segregate from Other Waste: Collect this compound in a dedicated and properly labeled hazardous waste container. Do not mix it with non-hazardous waste.
-
Check for Incompatibilities: Store this compound waste separately from incompatible materials such as strong oxidizing agents to prevent adverse chemical reactions.
Step 2: Container Selection and Labeling
-
Choose a Suitable Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, without any leaks or cracks.
-
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Follow Storage Limits: Adhere to the maximum storage time and quantity limits for hazardous waste as stipulated by your institution's environmental health and safety (EHS) office.
Step 4: Arranging for Final Disposal
-
Contact EHS: When the waste container is full or has reached its storage time limit, contact your institution's EHS office to arrange for pickup and disposal.
-
Provide Documentation: Complete any required hazardous waste disposal forms, providing accurate details about the contents and quantity of the waste.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Personal protective equipment for handling 1-(1H-Indol-4-yl)ethanone
Essential Safety and Handling Guide for 1-(1H-Indol-4-yl)ethanone
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 50614-86-3). Adherence to these procedures is vital for ensuring a safe laboratory environment and proper chemical management for researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
Molecular Weight: 159.19 g/mol [2]
Hazard Summary: this compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed and causes skin and serious eye irritation.[2]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Recommended Equipment | Specification Details |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles | Must conform to appropriate government standards such as EN166 (EU) or NIOSH (US).[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[4] |
| Laboratory coat | A standard lab coat should be worn to prevent skin contact. | |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for safety and environmental protection. The following workflow outlines the procedural steps from preparation to waste disposal.
Experimental Protocols
Handling Procedure:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is available and functioning correctly. Put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[4] Avoid direct contact with skin and eyes.
-
Weighing: If weighing the solid, do so in a manner that minimizes dust generation. A weigh boat or enclosed balance is recommended.
-
In Case of Exposure:
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[4]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[4]
-
Disposal Plan:
-
Waste Identification: this compound and any contaminated materials (e.g., gloves, weigh boats) must be treated as hazardous waste.
-
Segregation: Do not mix with non-hazardous waste. Collect in a dedicated, clearly labeled, and sealed container that is chemically compatible.[5]
-
Storage: Store the waste container in a designated and secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains.[4] Contaminated clothing should be removed and washed before reuse.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
